Product packaging for 2-Ethyl-2-hexenal(Cat. No.:CAS No. 645-62-5)

2-Ethyl-2-hexenal

Cat. No.: B1232207
CAS No.: 645-62-5
M. Wt: 126.2 g/mol
InChI Key: PYLMCYQHBRSDND-SOFGYWHQSA-N
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Description

2-Ethyl-2-hexenal (CAS 645-62-5) is an unsaturated aldehyde with the molecular formula C8H14O and a molecular weight of 126.20 g/mol . This compound, appearing as a colorless to yellow liquid with a powerful, sharp odor , is a high-value intermediate in industrial and chemical research. Its primary research application is in the synthesis of 2-ethylhexanol, a crucial precursor for the production of bis(2-ethylhexyl) phthalate (DEHP) and other plasticizers . Recent kinetics studies focus on the catalytic hydrogenation of this compound to 2-ethylhexanol, with advanced nickel-based catalysts achieving conversions up to 98.29% and high selectivity . This consecutive hydrogenation reaction is a model system for studying reaction kinetics, where the hydrogenation of the C=C bond (activation energy of 33.66 kJ/mol) occurs more readily than the subsequent hydrogenation of the C=O bond (activation energy of 58.39 kJ/mol) . The compound is industrially synthesized via the aldol condensation of n-butyraldehyde, a process that can be catalyzed by both basic and acidic catalysts, including innovative solid systems like hydrotalcite and heteropoly acids, which offer reusability and high selectivity . Key physical properties include a boiling point of approximately 175-179°C , a flash point of 68°C (closed cup) , a density of 0.85 g/cm³ at 20°C , and low solubility in water (less than 1 mg/mL) . Researchers should note that this compound is a flammable liquid and a skin irritant (GHS H315) that may cause allergic skin reactions (H317) . Appropriate personal protective equipment (PPE) and handling in a well-ventilated place are essential. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14O B1232207 2-Ethyl-2-hexenal CAS No. 645-62-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-2-ethylhex-2-enal
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InChI

InChI=1S/C8H14O/c1-3-5-6-8(4-2)7-9/h6-7H,3-5H2,1-2H3/b8-6+
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InChI Key

PYLMCYQHBRSDND-SOFGYWHQSA-N
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Canonical SMILES

CCCC=C(CC)C=O
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Isomeric SMILES

CCC/C=C(\CC)/C=O
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Molecular Formula

C8H14O
Record name 2-ETHYL-3-PROPYLACROLEIN
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Molecular Weight

126.20 g/mol
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Physical Description

2-ethyl-3-propylacrolein is a yellow liquid. Floats on water. (USCG, 1999), Yellow liquid with a powerful odor; [Hawley]
Record name 2-ETHYL-3-PROPYLACROLEIN
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Record name 2-Ethyl-2-hexen-1-al
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Boiling Point

347 °F at 760 mmHg (NTP, 1992), 175 °C
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Flash Point

155 °F (NTP, 1992), 155 °F OC
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), SOLUBILITY IN WATER: 0.07 G/100 ML
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Density

0.857 at 59 °F (USCG, 1999) - Less dense than water; will float, 0.8518
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Vapor Density

4.35 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.4 (AIR=1)
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Vapor Pressure

1 mmHg at 68 °F (NTP, 1992), 1.0 [mmHg], 1 MM HG AT 20 °C
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Record name 2-Ethyl-2-hexen-1-al
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Color/Form

COLORLESS LIQUID, YELLOW LIQUID

CAS No.

645-62-5, 64344-45-2
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Record name 2-Ethyl-3-propylacrolein
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Record name 2-Ethyl-2-hexenal
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Record name 2-Hexenal, 2-ethyl-
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Significance of Alpha, Beta Unsaturated Aldehydes in Chemical and Biological Research

Alpha, beta-unsaturated aldehydes are a class of organic compounds characterized by a carbon-carbon double bond conjugated to an aldehyde functional group. mdpi.com This structural arrangement imparts high reactivity, making them valuable "building blocks" in organic synthesis for creating complex molecules, including natural products. mdpi.com Their reactivity allows for various transformations, such as 1,2-addition to the carbonyl group and 1,4-conjugate addition to the carbon-carbon double bond. researchgate.net

In the realm of biology, some alpha, beta-unsaturated aldehydes are recognized as key metabolites in both plant and animal cells. mdpi.com For instance, they can be generated during lipid peroxidation and have been implicated in cellular signaling and oxidative stress. nih.gov The biological activities of these compounds are diverse, with some exhibiting antimicrobial and even antitumor properties. mdpi.comnih.gov Their ability to interact with biological molecules like proteins and DNA is a key aspect of their toxicological and pharmacological profiles. nih.gov

Historical Perspective on 2 Ethyl 2 Hexenal Investigation

The investigation of 2-Ethyl-2-hexenal is closely tied to the development of industrial chemistry, particularly the production of 2-ethylhexanol, a crucial component in the manufacturing of plasticizers. google.com The synthesis of this compound via the aldol (B89426) condensation of n-butyraldehyde has been a known process for decades. nih.govwikipedia.org Early research focused on optimizing this reaction for industrial-scale production. Over time, the utility of this compound expanded beyond its role as an intermediate, with studies exploring its application as an insecticide and a warning agent in leak detectors. nih.gov A significant portion of historical data also pertains to its physical and chemical properties, which were essential for its handling and use in various industrial settings.

Interdisciplinary Relevance of 2 Ethyl 2 Hexenal Studies

Mechanistic Elucidation of Aldol Condensation Reactions for this compound Synthesis

The formation of this compound from n-butanal proceeds via a well-established aldol condensation mechanism, which can be catalyzed by either acids or bases. byjus.comopenstax.org The reaction sequence involves the formation of a nucleophilic enolate, its subsequent addition to another aldehyde molecule, and a final dehydration step. byjus.comaskthenerd.com

Enolate Formation Dynamics

The initial and often rate-determining step in the base-catalyzed aldol condensation is the abstraction of an α-hydrogen from an n-butanal molecule to form a resonance-stabilized enolate anion. askthenerd.comacs.org This process is governed by the acidity of the α-hydrogen and the strength of the base used as a catalyst. mdpi.com In the context of heterogeneous catalysis, the basic sites on the catalyst surface facilitate this proton abstraction. mdpi.com The enolate can exist in two resonant forms, with the negative charge delocalized between the α-carbon and the oxygen atom. This enolate ion is a potent carbon nucleophile. libretexts.org

In acid-catalyzed aldol condensation, the process begins with the tautomerization of the carbonyl compound to its enol form. researchgate.net This enol, while a weaker nucleophile than the enolate, is sufficiently reactive to participate in the subsequent steps.

Nucleophilic Addition Kinetics

The formed enolate anion (in base-catalyzed reactions) or enol (in acid-catalyzed reactions) then acts as a nucleophile, attacking the electrophilic carbonyl carbon of a second n-butanal molecule. askthenerd.comorganicchemistrytutor.com This nucleophilic addition results in the formation of a β-hydroxy aldehyde, specifically 2-ethyl-3-hydroxyhexanal, also known as aldol. byjus.comaskthenerd.com The kinetics of this step are influenced by the concentration of the reactants and the reactivity of the carbonyl group. Electron-withdrawing groups near the carbonyl can enhance its electrophilicity, thereby accelerating the nucleophilic attack. acs.org This step is typically reversible. openstax.org

Dehydration Mechanisms

The final step in the synthesis of this compound is the dehydration of the intermediate β-hydroxy aldehyde. askthenerd.com This elimination of a water molecule is readily achieved, particularly under acidic conditions or at elevated temperatures, due to the formation of a stable, conjugated α,β-unsaturated aldehyde. askthenerd.comlibretexts.org The dehydration proceeds via the formation of an enolate at the α-carbon, followed by the loss of a hydroxide (B78521) ion. byjus.com The resulting product, this compound, is stabilized by the conjugation between the carbon-carbon double bond and the carbonyl group.

Heterogeneous Catalysis in this compound Production

The use of solid catalysts in the production of this compound offers significant advantages over homogeneous catalysts, including easier separation of the catalyst from the reaction mixture and reduced waste generation. nacatsoc.org Both solid base and acid catalysts have been extensively investigated for this transformation.

Solid Base Catalysts: Design and Performance Optimization (e.g., MgO/Al₂O₃, CaO/Al₂O₃ systems)

Solid base catalysts are highly effective for the aldol condensation of n-butanal. nacatsoc.org Materials like magnesium oxide (MgO), calcium oxide (CaO), and mixed metal oxides such as magnesia-alumina (MgO/Al₂O₃) have demonstrated significant catalytic activity. google.comosti.gov

The performance of these catalysts is intricately linked to their surface properties, including surface area and the nature and strength of the basic sites. google.comrwth-aachen.de For instance, MgO-Al₂O₃ solid solutions with high surface areas (in excess of 250 m²/g) have been shown to be particularly effective catalysts for the liquid-phase conversion of n-butyraldehyde to this compound, achieving high yields and selectivities at temperatures below 200°C. google.comgoogle.com The optimal Mg/Al atomic ratio is often found to be between 1.5 and 2.5. google.com

The catalytic activity of these materials is attributed to the presence of basic sites, such as O²⁻ ions and hydroxyl groups on the surface, which facilitate the initial enolate formation. osti.govrwth-aachen.de The modification of these catalysts, for example by incorporating other metal oxides like ceria (CeO₂), can further enhance their performance by influencing the catalyst's acid-base properties. rsc.org

Performance of Various Solid Base Catalysts in n-Butanal Condensation
CatalystReaction Temperature (°C)n-Butanal Conversion (%)This compound Selectivity (%)Source
MgO/Al₂O₃ (Mg/Al = 1.5)Not Specified~90>80 google.com
La-Al₂O₃18090.691.7 researchgate.net
KF-γ-Al₂O₃Not SpecifiedHighHigh researchgate.net
ChitosanNot Specified96.089.6 researchgate.netcip.com.cn
Ag-modified TiO₂ (5 wt.% Ag₂O)22072.172.2 researchgate.netresearchgate.net
Ce-Al₂O₃Not Specified93.8Not Specified (Yield was 88.6%) rsc.org

Role of Brønsted Acid Sites in Butanal Condensation to this compound

While base catalysis is common, Brønsted acid sites also play a crucial role in the aldol condensation of butanal. utoronto.ca Solid acid catalysts can facilitate the reaction via the formation of an enol intermediate. researchgate.net The presence of Brønsted acid sites, which are proton-donating centers, can significantly influence the catalytic activity. nih.gov

Catalyst Deactivation Mechanisms and Regeneration Strategies in this compound Synthesis

Catalyst deactivation is a significant challenge in the synthesis of this compound, impacting process efficiency and economics. The primary mechanisms of deactivation and the corresponding regeneration strategies are crucial for maintaining optimal production.

In the conventional aldol condensation of n-butyraldehyde, solid base catalysts like MgO/Al₂O₃ are favored for their stability and reusability. However, over time, these catalysts can experience a decline in activity. One of the main reasons for the deactivation of nickel-based catalysts, often used in the subsequent hydrogenation of this compound to 2-ethylhexanol, is the reoxidation of the active surface Ni to NiO. researchgate.net Another contributing factor can be the formation of coke on the catalyst surface, which blocks active sites. researchgate.netgoogle.com For instance, in the self-condensation of n-butyraldehyde over a Pd/ZrO₂ catalyst, slight deactivation after multiple cycles was attributed to coke formation. researchgate.net Similarly, the hydration of the γ-Al₂O₃ support to form boehmite (γ-AlO(OH)) can cover the active Ni species, leading to deactivation. rsc.org

Several regeneration strategies have been developed to restore catalyst activity. For catalysts deactivated by coke formation, an oxidative treatment is often effective. For example, a deactivated Pd/ZrO₂ catalyst can have its performance completely recovered after regeneration in air at temperatures between 400 °C and 450 °C. researchgate.netgoogle.com For nickel-based catalysts where the active metal has been oxidized, a calcination and reduction process can be employed. This involves heating the catalyst, often in the presence of air, followed by reduction, typically with hydrogen, to restore the active metallic nickel sites. This method has been shown to allow for the reuse of Ni/γ-Al₂O₃ catalysts multiple times without a significant loss in performance. researchgate.net Hydrometallurgical methods have also been explored for regenerating spent nickel catalysts. This involves leaching the spent catalyst with an acid, such as HCl or H₂SO₄, in the presence of a reducing agent, followed by precipitation and heating to recover the catalyst. uns.ac.id

It is noteworthy that in some processes, such as the liquid-phase hydrogenation of this compound, catalyst regeneration is considered a major drawback due to its impossibility under certain conditions. scielo.br In contrast, gas-phase hydrogenation offers the advantage of easier catalyst regeneration. scielo.br

Alternative Synthetic Routes to this compound

While the self-condensation of n-butyraldehyde remains a dominant route, research into alternative synthetic pathways aims to improve sustainability and explore different feedstocks.

Catalytic Dehydrogenation of 2-Ethylhexanol

An alternative approach to producing this compound is through the catalytic dehydrogenation of 2-ethylhexanol. This reaction is essentially the reverse of the final step in the production of 2-ethylhexanol. While less common for the primary synthesis of this compound, this pathway is relevant in the broader context of the production of C8 chemicals.

Biomass-Derived Oxygenate Conversion Pathways

The conversion of biomass-derived oxygenates presents a renewable route to this compound and other valuable chemicals. utoronto.caresearchgate.net This approach aligns with the growing interest in developing sustainable chemical industries.

One promising pathway involves the use of butanol derived from the fermentation of lignocellulosic biomass. researchgate.netresearchgate.net This renewable butanol can undergo a Guerbet coupling reaction, which involves dehydrogenation to butyraldehyde (B50154), followed by self-condensation to this compound, and subsequent hydrogenation to 2-ethylhexanol. researchgate.netscribd.com The key intermediate, this compound, is formed through the aldol condensation of butyraldehyde produced in situ. researchgate.net

Another innovative route starts from ethanol (B145695), a readily available fermentation product. nih.gov This process involves a tandem, biphasic catalytic system where ethanol is first oxidized to acetaldehyde (B116499). The acetaldehyde then undergoes an aldol condensation to form crotonaldehyde (B89634), which is subsequently hydrogenated to butyraldehyde. A final aldol condensation of butyraldehyde yields this compound. nih.gov This complex sequence can be driven by solar energy, highlighting the potential for highly sustainable production methods. nih.gov

The use of solid acid catalysts, such as H-ZSM-5 and H-FAU zeolites, is also being explored for the deoxygenation of light aldehydes derived from biomass to produce unsaturated aldehydes like this compound. utoronto.ca For example, the acid-catalyzed condensation of butanal on polyoxometalate clusters can predominantly produce this compound. utoronto.ca

Process Intensification and Reactor Design for Enhanced this compound Yield

A significant advancement in this area is the use of fixed-bed reactors, which are prevalent in industrial production due to their compatibility with solid base catalysts and ease of continuous operation. This design ensures uniform contact between the reactants and the catalyst and helps to mitigate hot spots. In a typical setup, a mixture of butyraldehyde and a solvent like 2-ethylhexanol is passed through a fixed bed of a catalyst such as MgO/Al₂O₃. google.com

The choice of reactor can significantly impact the process. While tank reactors are used, they present challenges in separating the catalyst from the reaction mixture, making them less suitable for large-scale, continuous industrial production. google.com In contrast, continuous processes with fixed-bed reactors allow for efficient solvent and unreacted feedstock recycling. For instance, unreacted butyraldehyde can be separated via distillation and recycled back into the reactor, reducing raw material costs.

Microreactors are also emerging as a powerful tool for process intensification. acs.org Their high surface-area-to-volume ratio provides excellent mass and heat transfer, leading to better control over reaction conditions and potentially higher yields and selectivity. acs.org

Below is a data table summarizing the performance of different catalytic systems in the synthesis of this compound.

Catalyst SystemFeedstockTemperature (°C)Pressure (MPa)Conversion (%)Selectivity/Yield (%)Reference
MgO/Al₂O₃ (Mg/Al=1.15)Butyraldehyde & 2-Ethylhexanol800.163.5195.71 (Yield)
MgO/Al₂O₃ (Mg/Al=1.22)Butyraldehyde & 2-Ethylhexanol1200.280.0396.26 (Yield)
CaO/Al₂O₃Butyraldehyde & 2-Ethylhexanol1600.382.4595.83 (Yield)
MgO/Al₂O₃Butyraldehyde100-1600.1-1.075.182.2-82.6 (Selectivity)
Ce-Al₂O₃n-Butyraldehyde--93.888.6 (Yield) rsc.org
Carbon-based composite (acid-base)n-Butyraldehyde--90.096.6 (Selectivity) rsc.org
Ag-modified TiO₂n-Butanal220-72.172.2 (Selectivity) researchgate.netsci-hub.se
Sulfonic acid functionalized ionic liquidsn-Butyraldehyde120-89.787.8 (Selectivity) acs.org

Reaction Kinetics and Thermodynamics of this compound in Various Media

The chemical behavior of this compound is significantly influenced by the reaction medium and conditions. Studies have shown that its oxidation in a pure state follows first-order reaction kinetics. nih.gov In the context of its synthesis via the condensation dehydration of butyraldehyde and 2-ethylhexanol, the reaction is typically conducted in the liquid or vapor phase using solid base catalysts like MgO/Al₂O₃. google.com The process is favored at temperatures between 80°C and 220°C and pressures ranging from 0.1 to 1.0 MPa. google.com Higher temperatures within this range, specifically 140–160°C, have been found to be optimal for achieving significant conversion rates.

The thermodynamics of these reactions are also a key consideration. The aldol condensation and subsequent dehydration to form this compound are exothermic processes. In hydrogenation reactions, the conversion of the carbon-carbon double bond is thermodynamically more favorable than the hydrogenation of the carbonyl group, as indicated by the lower Gibbs free energy associated with the former. researchgate.net This is a crucial factor in controlling the selectivity of the hydrogenation process.

The table below summarizes key kinetic and thermodynamic parameters for reactions involving this compound.

Reaction Type Catalyst/Medium Temperature (°C) Pressure (MPa) Key Findings
Oxidation Pure compound Not specified Not specified First-order reaction kinetics. nih.gov
Synthesis (Aldol Condensation) MgO/Al₂O₃ 80–220 0.1–1.0 Higher temperatures (140-160°C) improve conversion.
Hydrogenation Ni-Cu/silica (B1680970) 120–140 1.2–3.5 C=C bond hydrogenation is faster than C=O hydrogenation. bch.ro
Hydrogenation Nickel-based 100-120 3.0 Activation energy for C=C hydrogenation is 33.66 kJ/mol. epa.govresearchgate.net
Hydrogenation Nickel-based 100-120 3.0 Activation energy for C=O hydrogenation is 58.39 kJ/mol. epa.govresearchgate.net

Oxidation Mechanisms of the Aldehyde Moiety in this compound

The aldehyde functional group in this compound is susceptible to oxidation, a common reaction for aldehydes, leading to the formation of carboxylic acids. chemicalbook.comchemicalbook.com This transformation can be influenced by various factors, including the presence of catalysts, light, and air. chemicalbook.com

Autoxidation Pathways and Product Characterization

This compound can undergo autoxidation, a process that occurs in the presence of air. chemicalbook.comchemicalbook.com This reaction is often initiated or accelerated by light and can be catalyzed by transition metal salts. chemicalbook.comchemicalbook.com The autoxidation process is autocatalytic, meaning the products of the reaction can themselves catalyze further oxidation. chemicalbook.comchemicalbook.com

A study on the persistence of pure this compound found that its oxidation is a first-order reaction. nih.gov The primary products identified from this autoxidation were:

  • 2-ethyl-2-hexenoic acid
  • 3-heptanone
  • Butyric acid
  • An unidentified compound nih.gov
  • The half-life of this compound was observed to be 14 hours on barley and 49 hours on wheat, indicating its relative instability in the presence of oxidative conditions. nih.gov

    Catalytic Oxidation Processes

    The oxidation of the aldehyde group in α,β-unsaturated aldehydes like this compound to a carboxylic acid can be achieved through controlled catalytic processes. While specific studies focusing solely on the catalytic oxidation of this compound are limited in the provided results, the oxidation of the related saturated aldehyde, 2-ethylhexanal (B89479), provides insight. 2-Ethylhexanal can be oxidized to 2-ethylhexanoic acid using catalysts such as manganese(II) acetate. sigmaaldrich.com Another method involves the use of a phosphomolybdovanadium heteropolyacid catalyst, which demonstrates high activity and selectivity (up to 99%) for the air oxidation of 2-ethylhexanal to 2-ethylhexanoic acid under mild conditions. google.com These catalytic systems highlight potential pathways for the selective oxidation of the aldehyde moiety in this compound.

    Polymerization and Oligomerization Phenomena of this compound

    This compound is known to undergo self-condensation or polymerization reactions. smolecule.com These reactions are typically exothermic and are often catalyzed by acids. chemicalbook.comchemicalbook.com The presence of the conjugated system, consisting of the carbon-carbon double bond and the carbonyl group, makes the molecule susceptible to such reactions. The self-condensation can lead to the formation of larger oligomers or polymers. smolecule.com One study specifically investigated the base-catalyzed self-condensation of this compound, which resulted in the formation of a cyclic aldol with the chemical formula C₁₆H₂₈O₂. acs.org

    Stereochemical Implications in this compound Reactivity

    The stereochemistry of this compound, which can exist as cis (Z) and trans (E) isomers, plays a role in its reactivity. nist.govnih.gov In organometallic reactions, such as those involving Grignard reagents, nucleophilic attack often occurs preferentially at the trans isomer due to reduced steric hindrance.

    In the context of hydrogenation on a Pd(111) surface, density functional theory (DFT) calculations have shown that while the cis-conformers are less stable in the gas phase, their adsorption on the palladium surface is more stable than that of the trans-conformers. acs.org This suggests that the stereoisomerism of the starting material can influence the adsorption geometry and subsequent reaction pathways on a catalyst surface.

    Hydrogenation Reaction Mechanisms of this compound

    The hydrogenation of this compound is a significant industrial process, primarily for the production of 2-ethylhexanol. bch.ro The reaction typically proceeds in a stepwise manner, with the hydrogenation of the carbon-carbon double bond occurring first to form the intermediate, 2-ethylhexanal, followed by the hydrogenation of the carbonyl group to yield 2-ethylhexanol. bch.roijcce.ac.ir This selectivity is attributed to the higher reactivity of the C=C bond compared to the C=O bond in this molecule. researchgate.netbch.ro

    The choice of catalyst is crucial in determining the reaction pathway and product distribution.

  • Nickel-based catalysts , such as Raney nickel and supported Ni-Cu catalysts, are effective in catalyzing the complete hydrogenation to the saturated alcohol, 2-ethylhexanol. bch.roijcce.ac.ir
  • Palladium catalysts , on the other hand, tend to be more selective towards the hydrogenation of the C=C bond, leading to the formation of the saturated aldehyde, 2-ethylhexanal, as the main product. bch.roacs.org
  • Kinetic studies on the liquid-phase hydrogenation over a Ni-Cu/silica catalyst have confirmed that the rate of hydrogenation of the unsaturated >C=C< bond is significantly higher than that of the intermediate saturated aldehyde. bch.ro DFT calculations on a Pd(111) surface have further elucidated the mechanism, showing that the consecutive hydrogenation of this compound to 2-ethylhexanal and then to 2-ethylhexanol is the rate-determining process. acs.orgacs.org

    The table below presents a summary of catalysts and their performance in the hydrogenation of this compound.

    Catalyst Intermediate Product Final Product Key Findings
    Ni-Cu/silica 2-Ethylhexanal 2-Ethylhexanol Higher rate of C=C bond hydrogenation. bch.ro
    Raney Nickel 2-Ethylhexanal 2-Ethylhexanol Effective for complete hydrogenation to the alcohol. ijcce.ac.ir
    Palladium 2-Ethylhexanal 2-Ethylhexanol (minor) More selective for the formation of the saturated aldehyde. bch.roacs.org
    NiO₅₀-Cab₅₀ 2-Ethylhexanal 2-Ethylhexanol Achieved 98.29% conversion with 87.41% selectivity to 2-ethylhexanol. epa.govresearchgate.net

    Selective Hydrogenation of Carbon-Carbon Double Bond

    Thermodynamically, the hydrogenation of the C=C bond is more favorable than that of the C=O bond, which has a lower Gibbs free energy. researchgate.net This inherent reactivity difference is the fundamental reason why the formation of 2-ethylhexanal as an intermediate is the predominant route in the consecutive hydrogenation to 2-ethylhexanol. bch.roijcce.ac.ir Studies have shown that the activation energy for the hydrogenation of the C=C bond in this compound is significantly lower than that for the subsequent hydrogenation of the carbonyl group in 2-ethylhexanal. For instance, one study calculated the activation energy for this compound hydrogenation to 2-ethylhexanal to be 33.66 kJ/mol. researchgate.net

    Catalysts based on palladium are particularly renowned for their high selectivity in hydrogenating the C=C bond of α,β-unsaturated aldehydes, leaving the carbonyl group intact. bch.roresearchgate.net For this compound, Pd-based catalysts, often supported on materials like alumina (B75360) (Al₂O₃), have demonstrated high conversion rates (≥99%) and excellent selectivity (≥98%) towards 2-ethylhexanal. google.com Theoretical studies, such as those using Density Functional Theory (DFT) on Pd(111) surfaces, support these experimental findings, indicating that the preferred adsorption mode of the conjugated system on palladium facilitates the hydrogenation of the C=C bond first. researchgate.netacs.org The formation of the 2-ethylhexanal intermediate is shown to be a facile process with low activation barriers on palladium surfaces. acs.org

    Table 1: Catalyst Performance in Selective C=C Hydrogenation of this compound This table summarizes findings on catalysts that selectively hydrogenate the carbon-carbon double bond.

    CatalystSupportTemperature (°C)Pressure (MPa)Conversion of this compound (%)Selectivity to 2-Ethylhexanal (%)Source(s)
    QSH-01 (Pd-based)-130-1501.5-2.0≥99.0≥98.0 google.com
    Pd/SiO₂SiO₂--HighHigh (Extremely Selective) researchgate.net
    NiS/SiO₂SiO₂--HighHigh (Extremely Selective) researchgate.net

    Selective Hydrogenation of Carbonyl Group

    The selective hydrogenation of the carbonyl group (C=O) in this compound to produce the unsaturated alcohol, 2-ethyl-2-hexenol, is a more challenging and less common reaction pathway compared to the hydrogenation of the C=C bond. bch.roosti.gov In most conventional hydrogenation processes for this compound, 2-ethyl-2-hexenol is detected only as a minor by-product. bch.ro

    Achieving high selectivity for the C=O bond hydrogenation in α,β-unsaturated aldehydes is a significant objective in fine chemical synthesis, as unsaturated alcohols are valuable intermediates. researchgate.netosti.gov However, on monometallic heterogeneous catalysts, the formation of the unsaturated alcohol is thermodynamically disfavored compared to the formation of the saturated aldehyde. osti.gov The difficulty lies in activating the C=O bond in preference to the conjugated C=C bond. Research in the broader field of α,β-unsaturated aldehyde hydrogenation suggests that catalyst modification is key to reversing the typical selectivity. osti.gov Factors that promote the adsorption of the aldehyde molecule via its C=O group onto the catalyst surface can enhance selectivity towards the unsaturated alcohol. osti.gov

    For this compound specifically, the reaction pathway that proceeds via the 2-ethyl-2-hexenol intermediate is considered a secondary route. ijcce.ac.ir The rate of formation of 2-ethylhexenol is generally much lower than the rate of 2-ethylhexanal formation over typical hydrogenation catalysts. bch.ro Consequently, its concentration in the reaction mixture is often negligible in technical calculations. bch.ro The subsequent removal of trace 2-ethyl-2-hexenol from the final 2-ethylhexanol product can be difficult due to their very close boiling points, necessitating a dedicated hydrogenation step for purification in industrial settings. bch.ro

    Catalyst Specificity and Reaction Pathways (e.g., Ni-based, Pd, Ni-S catalysts)

    The choice of catalyst is the most critical factor determining the reaction pathway and final product distribution in the hydrogenation of this compound. Different metallic catalysts exhibit distinct specificities for either the C=C or C=O bond, or for the complete hydrogenation to the saturated alcohol. bch.roijcce.ac.ir

    Ni-based Catalysts: Nickel catalysts, either as Raney Nickel or supported on materials like silica (SiO₂) or alumina (Al₂O₃), are highly effective for the complete hydrogenation of this compound to the final product, 2-ethylhexanol. bch.roijcce.ac.ir The reaction typically proceeds in two consecutive steps: first, the rapid hydrogenation of the C=C bond to form 2-ethylhexanal, followed by the hydrogenation of the C=O group to yield 2-ethylhexanol. bch.roresearchgate.net The rate of the first step is significantly higher than the second. bch.ro The activation energy for the hydrogenation of 2-ethylhexanal to 2-ethylhexanol over a nickel-based catalyst has been reported to be 58.39 kJ/mol, which is considerably higher than that for the initial C=C bond hydrogenation. researchgate.net

    The performance of Ni catalysts can be tuned by using promoters. For instance, commercial Ni-Cu/silica catalysts are employed in industrial liquid-phase hydrogenation. bch.roresearchgate.net These catalysts demonstrate that complete conversion to 2-ethylhexanol is achievable under optimized conditions of temperature (>130 °C) and pressure (>33 bar). bch.ro The support material also plays a role; Ni/SiO₂ was found to be highly selective for the saturated alcohol. scielo.br

    Ni-S Catalysts: Nickel sulfide (B99878) (Ni-S) catalysts, similar to palladium, are known to halt the hydrogenation process at the saturated aldehyde stage. bch.roijcce.ac.ir Studies comparing Ni, Pd, and Ni-S catalysts have shown that Ni-S supported on silica (NiS/SiO₂) is extremely selective for the formation of 2-ethylhexanal. ijcce.ac.irresearchgate.net A Langmuir-Hinshelwood model has been proposed to describe the kinetics on Ni-S catalysts, involving competitive adsorption between hydrogen and the organic molecules on the catalyst's active sites. ijcce.ac.irbch.ro

    Table 2: Summary of Catalyst Specificity in this compound Hydrogenation This table provides an overview of the primary products obtained with different catalyst systems.

    Catalyst TypePrimary Reaction Product(s)General Reaction PathwaySource(s)
    Ni-based (e.g., Raney Ni, Ni/SiO₂, Ni-Cu/SiO₂)2-EthylhexanolConsecutive: this compound → 2-Ethylhexanal → 2-Ethylhexanol bch.roresearchgate.netijcce.ac.ir
    Pd-based (e.g., Pd/Al₂O₃, Pd/SiO₂)2-EthylhexanalSelective C=C hydrogenation bch.rogoogle.comresearchgate.net
    Ni-S (e.g., NiS/SiO₂)2-EthylhexanalSelective C=C hydrogenation bch.roijcce.ac.irresearchgate.net

    Biogenesis Pathways in Food Matrices

    This compound has been identified as a minor constituent in both raw and cooked meat, including beef. nih.gov Its presence in meat is primarily linked to the thermal degradation and oxidation of lipids, which are abundant in meat products. researchgate.net Aldehydes, including this compound, are significant products of lipid degradation and play a crucial role in the development of characteristic meat flavors. researchgate.net The concentration and profile of volatile compounds like this compound can be influenced by the type of meat, cooking method, and storage conditions. For instance, different volatile profiles are observed in barbecued mutton during storage, with aldehydes being one of the most abundant classes of compounds. biorxiv.org

    The formation of this compound in biological systems, including food matrices, can be initiated by the enzymatic degradation of polyunsaturated fatty acids. nih.govresearchgate.net The lipoxygenase (LOX) pathway is a key enzymatic route responsible for the generation of a variety of volatile compounds, known as green leaf volatiles (GLVs), which include aldehydes and alcohols. tandfonline.com

    In this pathway, lipoxygenase catalyzes the oxidation of polyunsaturated fatty acids, such as linoleic and linolenic acids, to form hydroperoxides. nih.govresearchgate.net These hydroperoxides are then cleaved by hydroperoxide lyase (HPL) to produce shorter-chain aldehydes. tandfonline.com While the direct synthesis of this compound via this pathway is less commonly detailed than for C6-aldehydes like (E)-2-hexenal, the underlying principle of lipid peroxidation and subsequent breakdown is the same. The complex array of aldehydes produced through these enzymatic reactions contributes significantly to the aroma profiles of many foods. nih.govresearchgate.net

    Food processing conditions, particularly those involving heat, have a profound impact on the formation of this compound and other volatile compounds. nih.gov Thermal processing can accelerate lipid oxidation and the Maillard reaction, both of which are major pathways for flavor generation. researchgate.netgoogle.com

    The temperature, duration of heating, and presence of other reactive molecules influence the types and quantities of volatile compounds formed. google.com For example, the thermal oxidation of rapeseed oil leads to the formation of numerous secondary and tertiary lipid oxidation products, including various aldehydes. nih.gov Studies have shown that the interaction between lipid-derived carbonyl compounds, such as 4-hydroxy-2-hexenal, and other food components can occur during thermal processing. frontiersin.org Furthermore, different cooking methods can result in distinct volatile profiles in the final product. researchgate.net The refining process of oils, which often involves a deodorization step, can significantly reduce the concentration of many volatile compounds, including those contributing to green odor notes. wur.nl

    Enzymatic Degradation of Lipids Leading to this compound (e.g., Lipoxygenase/Lyase Pathway)

    Role of this compound as a Plant Metabolite

    This compound is recognized as a plant metabolite, contributing to the complex mixture of volatile organic compounds (VOCs) that plants release into the atmosphere. nih.govchemicalbook.com These VOCs play crucial roles in plant communication, defense, and interaction with the environment.

    The biosynthesis of this compound in plants is linked to the metabolism of fatty acids. nih.gov It is considered a monounsaturated fatty aldehyde. nih.govchemicalbook.com While specific, detailed biosynthetic pathways leading exclusively to this compound in plants are not as extensively documented as for other VOCs, its formation is understood to be part of the broader network of lipid-derived volatile production. This includes pathways involving the enzymatic breakdown of larger fatty acid molecules.

    As a component of plant VOC emissions, this compound can be part of the chemical signature of a plant. nih.govchemicalbook.com Plant VOCs, in general, are involved in a wide array of ecological interactions. unipd.it For example, they can act as defense signals, attracting natural enemies of herbivores, or they can have direct antimicrobial or antifungal properties. nih.govunipd.it this compound itself has been noted for its fungicidal activity, which makes it useful for preserving moist plant materials. nih.gov The emission of specific VOCs, including various aldehydes, can be influenced by biotic stresses, such as pathogen attacks. For instance, the emission of (E)-2-hexenal has been observed to increase in potato plants infected with late blight and in wheat infested with Fusarium. researchgate.netresearchgate.net Similarly, tomato plants have been shown to release a variety of VOCs, including hexanol and hexenal derivatives, in response to fungal pathogens. mdpi.com The profile of emitted VOCs can even vary between different cultivars of the same plant species. scielo.org.mx

    Biosynthetic Routes in Plant Systems

    Identification as a Human Metabolite and its Biological Origin

    This compound has been identified as a human metabolite, indicating its presence and formation within the human body. nih.govchemicalbook.com Its biological origin is primarily linked to the metabolism of xenobiotics, particularly the plasticizer precursor 2-ethylhexanol. iarc.frnih.goveuropa.eu The widespread use of products containing di(2-ethylhexyl) phthalate (DEHP) and other similar plasticizers leads to human exposure and subsequent metabolic processing. iarc.frnih.gov

    The metabolic pathway involves the initial hydrolysis of DEHP by lipases to yield mono(2-ethylhexyl) phthalate (MEHP) and 2-ethylhexanol. iarc.fr The liberated 2-ethylhexanol is then available for further metabolism. In the body, alcohol dehydrogenase (ADH) enzymes rapidly oxidize 2-ethylhexanol to its corresponding aldehyde, 2-ethylhexanal. iarc.frnih.gov this compound is an isomer of 2-ethylhexanal. This metabolic conversion is a critical step in the detoxification and eventual excretion of these compounds. nih.goveuropa.eu

    While the metabolism of plasticizer-derived precursors is a significant source, the potential for endogenous formation of similar aldehydes through processes like lipid peroxidation exists. Lipid peroxidation is a complex process that generates a variety of reactive aldehydes from the oxidative degradation of polyunsaturated fatty acids. researchgate.nettandfonline.comnih.govscielo.br Although the direct formation of this compound from lipid peroxidation is not explicitly detailed in the reviewed literature, the formation of other structurally related aldehydes through this pathway is well-documented. scielo.br

    The presence of this compound has been detected in human saliva, further confirming its status as a human metabolite. nih.gov

    Table 1: Key Enzymes and Precursors in the Human Metabolism of this compound

    PrecursorMetaboliteKey Enzyme(s)
    Di(2-ethylhexyl) phthalate (DEHP)2-EthylhexanolLipase
    2-Ethylhexanol2-EthylhexanalAlcohol Dehydrogenase (ADH)
    2-EthylhexanalThis compoundIsomerization
    2-Ethylhexanal2-Ethylhexanoic acidAldehyde Dehydrogenase (ALDH)

    Mechanisms of Formation from Precursors in Environmental and Indoor Air Environments

    The formation of this compound in environmental and particularly indoor air environments is a result of both biotic and abiotic processes acting on precursor compounds. A primary mechanism for its formation is the degradation of plasticizers, which are ubiquitous in modern building materials and consumer goods. iarc.frnih.gov

    The hydrolysis of di(2-ethylhexyl) phthalate (DEHP), a common plasticizer in polyvinyl chloride (PVC) flooring and other materials, is a significant source of 2-ethyl-1-hexanol in the indoor environment. nih.govresearchgate.net This hydrolysis can be facilitated by moisture and alkaline conditions, such as those found when PVC flooring is in contact with damp concrete. nih.gov Once released, 2-ethyl-1-hexanol can be oxidized to 2-ethylhexanal, a direct precursor to this compound. This oxidation can be influenced by various environmental factors and the presence of microorganisms. iarc.frnih.gov Certain bacteria and fungi are capable of degrading plasticizers and metabolizing 2-ethylhexanol, contributing to the formation of these aldehydes. nih.gov

    Another well-established chemical pathway for the formation of this compound is the aldol condensation of n-butyraldehyde. canada.canih.gov This reaction involves the self-condensation of two molecules of n-butyraldehyde, typically under basic conditions, to form the α,β-unsaturated aldehyde, this compound. This process is relevant in industrial settings where n-butyraldehyde is used as a chemical intermediate. nih.gov

    Furthermore, plants can be a natural source of related volatile organic compounds. In response to biotic or abiotic stress, such as mechanical damage or pathogen attack, plants can initiate the lipoxygenase (LOX) pathway, which leads to the production of various C6-aldehydes and alcohols, often referred to as green leaf volatiles. researchgate.netresearchgate.netacs.org While not a direct industrial source, this natural pathway contributes to the background levels of similar aldehydes in the environment.

    Table 2: Formation Pathways of this compound in Environmental and Indoor Settings

    Formation PathwayPrecursor(s)Key Conditions/CatalystsEnvironment
    Plasticizer DegradationDi(2-ethylhexyl) phthalate (DEHP)Moisture, alkalinity, microbial actionIndoor Air
    Aldol Condensationn-ButyraldehydeBase catalysisIndustrial
    Oxidation2-Ethyl-1-hexanolOxidizing agents, microbial actionEnvironmental, Indoor

    Biological Activity and Molecular Mechanisms of 2 Ethyl 2 Hexenal

    Antimicrobial Action Mechanisms

    2-Ethyl-2-hexenal has demonstrated notable antimicrobial properties, with research pointing to several mechanisms through which it exerts its effects on microorganisms. These mechanisms primarily involve the disruption of cellular structures and interference with essential metabolic processes.

    The antimicrobial activity of this compound against bacteria is attributed to its ability to disrupt bacterial cell membranes. Its hydrophobic nature facilitates penetration into the lipid bilayer of the cell membrane, leading to a loss of structural integrity and function. This disruption can cause the leakage of intracellular components and ultimately lead to cell death. Studies have indicated that this compound is effective against various bacterial strains, including Gram-negative bacteria such as Pseudomonas aeruginosa. The aldehyde group in its structure contributes to its reactivity, allowing for interactions that compromise the cell membrane.

    Research has identified this compound as a bioactive compound in the methanol (B129727) extracts of certain rhizosphere bacteria, such as Bacillus subtilis and Pseudomonas aeruginosa. nsps.org.ng These extracts have shown inhibitory potential against pathogenic bacteria, with this compound being one of the major compounds detected. nsps.org.ng The proposed mechanism involves the disruption of cell membrane fluidity by these aliphatic aldehydes. nsps.org.ng

    Table 1: Bioactive Compounds Identified in Rhizosphere Bacterial Extracts with Antimicrobial Activity

    Bacterial Strain Major Bioactive Compounds Detected Reference
    Bacillus subtilis strains M5, M8 and P7 2-ethyl-2-pentenal (22.25%), This compound (21.49%), 2-ethyl-4-methyl-1,3-dioxalane (17.91%), 3-octanol (B1198278) (11.91%) nsps.org.ng
    Pseudomonas aeruginosa strains I3 and M9 This compound (35.31%), 2-methyl-2-hexanol, 1,1-dimethoxy-2-methyl-propane nsps.org.ng

    Similar to its effect on bacteria, this compound exhibits potent antifungal activity by targeting the fungal cell membrane. Research has shown that this compound can significantly disrupt the integrity of the cell membrane in fungi, leading to altered lipid composition and reduced viability. The α,β-unsaturated aldehyde structure of this compound is crucial for this activity, as it can interact with cellular components of the membrane.

    Studies on the structurally related compound, trans-2-hexenal (B146799), provide further insights into this mechanism. Trans-2-hexenal has been shown to disrupt the structural integrity of both the cell wall and cell membrane in fungi like Neosartorya parvum and Penicillium cyclopium. researchgate.net This leads to increased membrane permeability, leakage of intracellular contents, and a reduction in total lipids and ergosterol (B1671047) content, a vital component of the fungal cell membrane. researchgate.netmdpi.com For instance, in Geotrichum citri-aurantii, trans-2-hexenal treatment led to a significant decrease in the content of β-1,3-glucan, a key cell wall component, and a reduction in lipid and ergosterol levels. mdpi.comnih.gov

    While direct detailed studies on the specific changes in lipid composition induced by this compound are limited, the fungicidal action is clearly linked to membrane damage. nih.gov

    Table 2: Effect of this compound on Fungal Growth

    Concentration (µg/mL) Fungal Growth Inhibition (%) Reference
    100 85
    200 92
    400 98

    Evidence from studies on analogous compounds suggests that this compound may disrupt mitochondrial energy metabolism in fungi. For example, (E)-2-hexenal has been found to inhibit the spore germination of Aspergillus flavus by interfering with mitochondrial functions. acs.orgresearchgate.netnih.gov This includes the disturbance of pyruvate (B1213749) metabolism and a significant decrease in the intracellular contents of acetyl-CoA and ATP. acs.orgresearchgate.netnih.gov Furthermore, the activity of mitochondrial dehydrogenases was dramatically inhibited in the presence of (E)-2-hexenal. acs.orgresearchgate.netnih.gov

    This disruption of the mitochondrial respiratory chain and subsequent reduction in ATP synthesis deprives the fungal cells of the necessary energy for vital processes, contributing to the antifungal effect. While these findings are for a closely related compound, they suggest a probable mechanism of action for this compound, given their structural similarities as α,β-unsaturated aldehydes.

    The antifungal mechanism of this compound and related compounds extends to the induction of programmed cell death, or apoptosis, in microorganisms. Research on (E)-2-hexenal has shown that it can induce early apoptosis in the spores of Aspergillus flavus. researchgate.netnih.gov This is characterized by the externalization of phosphatidylserine, a key marker of apoptosis. researchgate.net The induction of apoptosis is linked to the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction and subsequent activation of the apoptotic cascade. nih.gov

    The accumulation of ROS can cause oxidative damage to cellular components, including lipids, proteins, and DNA, ultimately triggering the programmed cell death pathway. researchgate.netnih.gov While these detailed mechanistic studies have been performed on the closely related (E)-2-hexenal, it is plausible that this compound induces apoptosis in a similar ROS-dependent manner due to its shared reactive aldehyde group.

    Disruption of Mitochondrial Energy Metabolism in Fungi

    Cytotoxic Mechanisms of this compound in Mammalian Cells

    This compound also exhibits cytotoxic effects in mammalian cells, primarily through its reactivity as an α,β-unsaturated aldehyde, which allows it to interact with various cellular components.

    The cytotoxicity of this compound is rooted in its ability to form covalent bonds with nucleophilic groups present in cellular macromolecules, such as proteins and DNA. acs.org The electrophilic nature of the α,β-unsaturated carbonyl moiety makes it susceptible to attack by soft nucleophiles, particularly the sulfhydryl groups of cysteine residues in proteins. acs.org Such interactions can lead to the inactivation of enzymes and disruption of cellular signaling pathways. jst.go.jp

    Studies on similar α,β-unsaturated aldehydes have shown that they can form adducts with DNA, which are considered promutagenic lesions. oup.com For instance, 2-hexenal can form 1,N2-propanodeoxyguanosine adducts. oup.com Although the chemical reactivity of 2-hexenal with DNA components in vitro is relatively low, the formation of such adducts in vivo has been observed. oup.com These interactions with critical macromolecules can disrupt cellular processes and contribute to the observed cytotoxicity. oup.com Furthermore, combined exposure to multiple electrophiles, including (E)-2-hexenal, has been shown to facilitate the activation of cellular stress response pathways, such as the Keap1/Nrf2 pathway, through the modification of sensor proteins. jst.go.jp

    Induction of Oxidative Stress Pathways

    While direct studies on this compound are limited, research on analogous α,β-unsaturated aldehydes, particularly (E)-2-hexenal, provides significant insights into the induction of oxidative stress. These compounds are known to trigger cellular stress responses primarily through two interconnected mechanisms: depletion of intracellular antioxidants and activation of specific signaling pathways.

    High concentrations of trans-2-hexenal can deplete intracellular glutathione (B108866) (GSH), a critical antioxidant, leading to oxidative stress and the subsequent formation of protein and DNA adducts. industrialchemicals.gov.au This disruption of the cellular redox balance is a key initiating event.

    Exposure to (E)-2-hexenal has been shown to induce oxidative stress in the gills of zebrafish (Danio rerio). researchgate.net This was evidenced by the significant generation of reactive oxygen species (ROS) and an increase in malondialdehyde (MDA), a marker of lipid peroxidation. researchgate.net Mechanistically, this response involves the upregulation of genes associated with oxidative stress management. researchgate.net A central pathway implicated is the Nrf2-Keap1 pathway. Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant proteins. plos.org Fragrant unsaturated aldehydes have been found to activate the Keap1/Nrf2 system, leading to the upregulation of protective proteins like thioredoxin. thegoodscentscompany.com In the zebrafish model, exposure to (E)-2-hexenal led to the upregulation of nrf2 and its associated genes, including glutathione S-transferase p1 (gstp1), kelch-like ECH-associated protein 1b (keap1b), and superoxide (B77818) dismutase (sod1, sod2). researchgate.net

    This evidence suggests that while compounds like (E)-2-hexenal can induce a state of oxidative stress, they also trigger the cell's own defense mechanisms through the Nrf2 pathway to counteract the damage. researchgate.netplos.org

    Table 1: Key Molecules in (E)-2-hexenal-Induced Oxidative Stress Response

    Molecule/GeneRoleObserved EffectReference
    Glutathione (GSH) Intracellular antioxidantDepletion at high concentrations industrialchemicals.gov.au
    Reactive Oxygen Species (ROS) Oxidizing moleculesIncreased generation researchgate.net
    Malondialdehyde (MDA) Lipid peroxidation markerContent is up-regulated researchgate.net
    nrf2 Master regulator of antioxidant responseGene expression is up-regulated researchgate.net
    gstp1 Nrf2 target gene (detoxification)Gene expression is up-regulated researchgate.net
    keap1b Nrf2 inhibitorGene expression is up-regulated researchgate.net
    sod1, sod2 Nrf2 target genes (antioxidant enzymes)Gene expression is up-regulated researchgate.net

    Genotoxic Potential and DNA Adduct Formation (referencing insights from analogous compounds like (E)-2-hexenal)

    The genotoxic potential of this compound appears to differ from its well-studied analogue, (E)-2-hexenal. In a key study, this compound did not induce gene mutations in Salmonella typhimurium strains TA97, TA98, TA100, and TA1535, either with or without metabolic activation. nih.gov The National Toxicology Program noted a lack of other genetic toxicology data for this specific compound. nih.gov

    In contrast, extensive research demonstrates that (E)-2-hexenal is a directly acting genotoxic agent. nih.govacs.org Its genotoxicity stems from its ability to form covalent bonds with DNA, creating DNA adducts. nih.govacs.orgresearchgate.net Specifically, (E)-2-hexenal reacts with deoxyguanosine to form cyclic 1,N2-propano-deoxyguanosine (1,N2-propano-dG) adducts. nih.govacs.orgacs.org These adducts are considered promutagenic lesions. oup.com

    The formation of these adducts has been quantified in various biological systems:

    In vitro: In calf thymus DNA, incubation with 0.2 mM of (E)-2-hexenal resulted in a time-dependent formation of adducts. nih.govacs.org In human lymphoblastoid Namalva cells, a 1-hour exposure to 0.2 mM (E)-2-hexenal generated 86 fmol of adducts per µmol of DNA. nih.govacs.orgacs.org

    Ex vivo: In primary rat colon mucosa cells, 0.4 mM of (E)-2-hexenal induced DNA damage and the formation of 50 fmol/µmol of DNA adducts after 30 minutes. nih.govacs.orgacs.org

    In vivo: Following oral administration to Fischer 344 rats, 1,N2-propanodeoxyguanosine adducts were detected in various organs, demonstrating that adduct formation occurs in a living organism. oup.comoup.com

    While dietary intake of (E)-2-hexenal is considered a potential concern, modeling studies suggest that at realistic dietary intake levels, human detoxification pathways are efficient, and the resulting DNA adduct formation is likely several orders of magnitude lower than background DNA damage, implying a negligible genotoxicity risk for the general population from dietary exposure. nih.gov

    Table 2: Summary of Genotoxicity Data for this compound and (E)-2-hexenal

    CompoundAssay / SystemFindingReference
    This compound Salmonella typhimurium (Ames Test)Not mutagenic nih.gov
    (E)-2-Hexenal Mammalian Cells (Human & Rat)Induces DNA damage nih.govacs.org
    (E)-2-Hexenal In vitro (Calf Thymus DNA)Forms 1,N2-propano-dG adducts nih.govacs.org
    (E)-2-Hexenal In vivo (Fischer 344 Rats)Forms 1,N2-propano-dG adducts in organs oup.comoup.com

    Immunomodulatory Effects and Mechanisms

    However, potential mechanisms can be inferred from its known chemical reactivity and the activities of analogous compounds. As discussed in section 5.2.2, α,β-unsaturated aldehydes are known to activate the Nrf2 pathway. researchgate.netthegoodscentscompany.com The Nrf2 signaling pathway is not only crucial for antioxidant defense but also plays a role in modulating immune responses. For instance, activation of Nrf2 has been shown to exert a tolerogenic effect on dendritic cells, which are key antigen-presenting cells that orchestrate adaptive immunity. nih.gov Therefore, it is plausible that this compound could indirectly influence immune cell function via Nrf2 activation, but this remains speculative without direct experimental evidence. Further research is required to elucidate any direct or indirect immunomodulatory roles of this compound.

    Impact on Specific Enzyme Activities and Metabolic Pathways

    This compound and its analogues, particularly (E)-2-hexenal, can significantly impact the activity of various enzymes through direct inhibition or as substrates in metabolic pathways.

    Enzyme Inhibition: The α,β-unsaturated aldehyde structure is reactive and can inhibit enzymes, often by binding to critical amino acid residues like cysteine.

    (E)-2-hexenal has been shown to significantly reduce the in vitro activity of succinate dehydrogenase (SDH) , a key enzyme in the citric acid cycle and electron transport chain. researchgate.net

    It also inhibits mitochondrial dehydrogenases in the fungus Aspergillus flavus, disrupting energy metabolism. acs.orgnih.gov

    In plants and fungi, α,β-unsaturated aldehydes like (E)-2-hexenal can inhibit hydroperoxide lyase . frontiersin.org

    Studies on the fungus Geotrichum citri-aurantii showed that (E)-2-hexenal treatment downregulated the expression of genes (ERG1, ERG7, ERG11) crucial for ergosterol biosynthesis, suggesting an impact on the associated enzymes. mdpi.com

    Metabolic Pathways: The primary metabolic pathways for α,β-unsaturated aldehydes are detoxification routes.

    The detoxification of trans-2-hexenal is expected to proceed via three main pathways: oxidation to its corresponding carboxylic acid by aldehyde dehydrogenase (ALDH) , reduction to an alcohol by aldose reductase (AR) or alcohol dehydrogenase (ADH) , or conjugation with glutathione, a reaction that can be catalyzed by glutathione S-transferase (GST) . industrialchemicals.gov.aufrontiersin.org

    The inhibition of GST activity by α,β-unsaturated carbonyls, including trans-2-hexenal, has been reported, indicating a complex interaction where the detoxification enzyme can also be a target. thegoodscentscompany.com

    Table 3: Enzymes and Metabolic Pathways Affected by (E)-2-hexenal

    Enzyme / PathwayOrganism/SystemEffectReference
    Succinate Dehydrogenase (SDH) Zebrafish (in vitro)Inhibition of activity researchgate.net
    Mitochondrial Dehydrogenases Aspergillus flavusInhibition of activity acs.orgnih.gov
    Hydroperoxide Lyase General (Plants)Inhibition of activity frontiersin.org
    Ergosterol Biosynthesis Enzymes Geotrichum citri-aurantiiDownregulation of gene expression mdpi.com
    Aldehyde Dehydrogenase (ALDH) Human (predicted)Detoxification (Substrate) industrialchemicals.gov.au
    Alcohol Dehydrogenase (ADH) Yeast / Human (predicted)Detoxification (Substrate) industrialchemicals.gov.aufrontiersin.org
    Glutathione S-Transferase (GST) Human (predicted/in vitro)Detoxification (Substrate) / Inhibition industrialchemicals.gov.authegoodscentscompany.com

    Role in Plant Defense Signaling and Interactions with Pests

    (E)-2-hexenal, an analogue of this compound, is a prominent member of the green leaf volatiles (GLVs), a class of compounds released by plants in response to mechanical damage or herbivore attacks. nih.govfrontiersin.org These volatiles act as crucial signaling molecules in plant defense and mediate interactions with insects.

    Induction of Plant Defenses: Exposure to (E)-2-hexenal can prime or induce defense responses in neighboring or undamaged plant tissues.

    In Arabidopsis, (E)-2-hexenal activates early signaling events, including a burst of hydrogen peroxide (H₂O₂) at the plasma membrane and an increase in cytosolic calcium concentration. nih.gov

    This signaling cascade involves the WRKY46–MYC2 transcription factor module. This protein complex directly binds to the promoter of the RBOHD gene, which is responsible for ROS production, and also positively regulates genes involved in the biosynthesis of naringenin, a flavonoid that contributes to insect tolerance. nih.gov

    (E)-2-hexenal also induces the expression of other defense-related transcription factors like AtWRKY40 and AtWRKY6. oup.com

    These induced defenses can enhance resistance against certain pests, such as the diamondback moth, and fungal pathogens like Botrytis cinerea. nih.govusp.br

    Interactions with Pests and Other Organisms: The effects of (E)-2-hexenal are context-dependent and can vary from direct toxicity to complex behavioral modifications.

    The compound is directly toxic to some herbivores and can inhibit the growth of fungal pathogens. mdpi.comfrontiersin.org

    It can act as a repellent to some insects but can also act synergistically with the sex pheromones of other insects, potentially confusing them or enhancing trap attractiveness. usp.br

    Interestingly, the interaction can be modulated by other microbes. An endophytic fungus (Beauveria bassiana) in maize was found to alter the plant's volatile emissions, causing a decrease in the repellent (E)-2-hexenal and an increase in the attractive compound 2-ethyl-1-hexanol (a derivative of this compound). This shift in volatiles made the plant more attractive for egg-laying by the Asian corn borer, highlighting a complex ecological interplay. scispace.com

    While often boosting defense, (E)-2-hexenal can also increase susceptibility to certain pathogens. In Arabidopsis, it promotes susceptibility to Pseudomonas syringae by activating jasmonic acid pathways that can antagonize defenses effective against this specific bacterium. frontiersin.org

    Toxicological Mechanisms and Health Implications of 2 Ethyl 2 Hexenal

    Mechanistic Insights into Cellular Toxicity

    The cellular toxicity of 2-Ethyl-2-hexenal, an α,β-unsaturated aldehyde, is rooted in its high reactivity. This reactivity allows it to interact with and modify crucial biological macromolecules, leading to disruptions in normal cellular functions.

    As a reactive aldehyde, this compound is capable of forming covalent bonds with proteins, a process known as protein adduct formation. This mechanism is shared by other similar α,β-unsaturated aldehydes, such as crotonaldehyde (B89634) and (E)-2-hexenal. nih.govresearchgate.net The primary targets for this covalent modification are the nucleophilic side chains of amino acid residues within proteins, particularly lysine (B10760008) and histidine. nih.govresearchgate.net

    The reaction can proceed through two main pathways: a Michael addition at the β-carbon of the unsaturated system or the formation of a Schiff base with the aldehyde group. For instance, studies on crotonaldehyde have shown it reacts with lysine and histidine residues to form β-substituted butanal adducts and other complex structures like Nε-(5-ethyl-2-methylpyridinium)lysine (EMP-lysine). nih.gov An antibody developed against crotonaldehyde-modified proteins was found to cross-react with proteins modified by 2-hexenal, indicating a similar pattern of adduct formation. nih.gov The covalent binding of these aldehydes to proteins, such as whey proteins, can lead to a decrease in available lysine and histidine residues, altering protein structure and function. researchgate.net This modification can result in the generation of protein-linked carbonyl derivatives, contributing to cellular stress. nih.gov

    Research on analogous compounds highlights that this compound likely exerts significant mitochondrial toxicity. Studies on (E)-2-hexenal have demonstrated its ability to inhibit spore germination in fungi like Aspergillus flavus and Geotrichum citri-aurantii by disrupting mitochondrial energy metabolism. acs.orgmdpi.com This disruption is characterized by a notable decrease in the intracellular contents of acetyl-CoA and ATP. acs.orgmdpi.com

    Furthermore, the activity of mitochondrial dehydrogenases, which are essential enzymes in cellular respiration, was found to be dramatically inhibited by (E)-2-hexenal. acs.org Metabolites of the related compound 2-ethyl-1-hexanol have also been shown to inhibit actively respiring mitochondria. nih.gov These findings collectively suggest that a key mechanism of this compound's toxicity involves the impairment of the mitochondrial respiratory chain, leading to a reduction in cellular energy production and inducing a state of metabolic distress.

    Protein Adduct Formation

    Genotoxicity and Mutagenicity Mechanisms

    This compound is recognized as a genotoxic agent, capable of inducing damage to genetic material. oup.comoup.com Its mutagenic properties are linked to its ability to directly interact with DNA, forming adducts that can lead to mutations if not properly repaired. oup.comoup.com

    The interaction of this compound with DNA induces lesions that trigger cellular DNA damage responses. Genotoxicity studies using the single-cell microgel electrophoresis (comet assay) have confirmed that related compounds like (E)-2-hexenal induce DNA damage in various mammalian cells, including primary colon mucosa cells from both rats and humans. nih.gov The formation of DNA adducts by aldehydes can cause DNA replication blocks, strand breaks, and deletions. nih.gov

    In response to such damage, cells activate a complex network of DNA repair pathways. biorxiv.org Depending on the type of lesion, different repair mechanisms are employed. Base adducts are typically removed by Base Excision Repair (BER), while bulkier adducts and intrastrand crosslinks are often handled by Nucleotide Excision Repair (NER). nih.gov More complex damage like interstrand crosslinks may require the Fanconi Anemia pathway and Homologous Recombination (HR). nih.gov The efficiency of these repair processes is critical in mitigating the mutagenic potential of the aldehyde-induced damage.

    A primary mechanism of this compound's genotoxicity is the formation of specific, stable DNA adducts. As a β-propyl substituted propenal, its structure allows it to react with DNA bases, particularly deoxyguanosine. oup.comoup.com The most well-characterized lesions are a pair of diastereomers of cyclic 1,N2-(1,3-propano)-2'-deoxyguanosine adducts. oup.comnih.gov These types of exocyclic DNA adducts are considered to be promutagenic lesions, meaning they have the potential to cause mutations during DNA replication, which can lead to the initiation of cancer cells. oup.com

    The formation of these specific adducts has been demonstrated in vitro in calf thymus DNA and in various mammalian cell lines, such as human lymphoblastoid Namalva cells and primary rat colon mucosa cells. nih.gov Furthermore, sensitive detection methods like 32P-post-labeling have confirmed the in vivo formation of 1,N2-propanodeoxyguanosine adducts of 2-hexenal in different organs of Fischer 344 rats following oral administration. oup.com

    Table 1: Research Findings on (E)-2-hexenal Induced DNA Adducts
    Study SystemKey FindingReference
    Calf Thymus DNATime-dependent formation of cyclic 1,N2-propano-dG adducts. nih.gov
    Human Lymphoblastoid Namalva CellsGenerated 1,N2-propano-dG adducts upon exposure. nih.gov
    Primary Rat Colon Mucosa CellsInduced DNA damage (comet assay) and formed 1,N2-propano-dG adducts. nih.gov
    Fischer 344 Rats (in vivo)Demonstrated formation of 1,N2-propanodeoxyguanosine adducts in various organs after gavage. oup.com

    DNA Damage Induction and Repair Responses

    Neurotoxicity Mechanisms (referencing insights from derivatives like 2-ethyl-1-hexanol)

    Direct studies on the neurotoxicity of this compound are limited. nih.gov However, insights can be drawn from its metabolic precursor, 2-ethyl-1-hexanol (2-EH). Toxicological assessments of 2-EH have generally concluded that there is no specific evidence of neurotoxicity following evaluation. epa.gov Developmental toxicity studies in rats exposed to 2-EH did not report teratogenicity. industrialchemicals.gov.au

    Despite the lack of specific neurotoxic endpoints, acute high-dose exposure to 2-ethyl-1-hexanol in rats resulted in death associated with narcosis, a state of unconsciousness. industrialchemicals.gov.au This suggests a general central nervous system depressant effect at high concentrations, a characteristic common to many organic solvents and alcohols, rather than a specific neurotoxic mechanism targeting particular neural pathways or cell types. The metabolism of 2-EH to 2-ethylhexanal (B89479) and subsequently to 2-ethylhexanoic acid is rapid, with quick excretion, which may limit the potential for sustained neurotoxic effects. europa.eu

    Developmental Toxicity Mechanisms (referencing insights from metabolites like 2-ethylhexanoic acid)

    While direct studies on the developmental toxicity of this compound are limited, significant insights can be drawn from its metabolite, 2-ethylhexanoic acid (2-EHA). The developmental toxicity of 2-EHA is considered a critical health effect. canada.ca The primary mechanism of this toxicity is attributed to the disruption of zinc metabolism. cir-safety.orggrafiati.com

    The process is understood to begin with the induction of metallothionein, a protein involved in binding metals. This leads to an accumulation of zinc in the liver, bound to metallothionein, which in turn creates a zinc deficiency in the developing embryo. cir-safety.org This zinc deficiency is a key factor in causing developmental toxicity. cir-safety.org Studies have shown that dietary zinc supplementation can reduce the toxic effects of 2-EHA, while a pre-existing zinc deficiency exacerbates them. cir-safety.org

    2-Ethylhexanol, another related compound, is known to cause developmental toxicity in rats at high oral doses, resulting in reduced fetal body weights, skeletal malformations, and reduced skeletal ossification. oecd.org These effects are observed in the presence of significant maternal toxicity. oecd.org It is important to note that 2-ethylhexanol is metabolized to 2-ethylhexanoic acid, suggesting a common mechanistic pathway for their developmental effects. oecd.orgindustrialchemicals.gov.au

    Interactive Table: Developmental Toxicity Insights from 2-Ethylhexanoic Acid

    Systemic Metabolic Disturbances (referencing insights from derivatives like 2-ethyl-1-hexanol)

    The systemic metabolic disturbances associated with this compound can be inferred from its derivative, 2-ethyl-1-hexanol (2-EH). Upon absorption, 2-EH is readily metabolized, and a key effect observed in animal studies is the induction of liver peroxisomes. epa.gov Peroxisome proliferation has been noted in mice fed with 2-EH. epa.gov

    Furthermore, exposure to 2-EH has been linked to effects on the liver and reduced body-weight gain in repeated-dose studies. canada.ca In rats, administration of 2-EH led to decreased serum lipids and increased liver weights. epa.gov Histopathological examinations in rats exposed to 2-EH have revealed effects in the liver, lungs, kidney, heart, testes, thymus, and adrenals. industrialchemicals.gov.au

    2-Ethylhexanol has also been shown to uncouple oxidative phosphorylation in rat liver mitochondria, which can lead to disturbances in cellular energy metabolism. grafiati.com

    Interactive Table: Systemic Effects of 2-Ethyl-1-hexanol

    Absorption, Distribution, Metabolism, and Excretion (ADME) Research (focusing on pathways and transformations, not dosage)

    While specific ADME data for this compound is not extensively available, the metabolic pathways can be understood by examining its related compounds, particularly 2-ethyl-1-hexanol (2-EH). nih.gov this compound is an intermediate in the production of 2-ethylhexanol. nih.gov

    Upon oral administration in rats, 2-EH is rapidly absorbed, metabolized, and excreted, primarily in the urine. europa.eu The metabolism of 2-EH proceeds through its oxidation to 2-ethylhexanal, which is then further oxidized to 2-ethylhexanoic acid. oecd.orgeuropa.eu This conversion is facilitated by mammalian alcohol dehydrogenase. europa.eu

    The major metabolite found in urine is 2-ethylhexanoic acid. europa.eu This acid can undergo further metabolism through beta-oxidation or omega and omega-1 oxidation. europa.eu The final metabolites are predominantly glucuronide conjugates of the oxidized products, such as glucuronides of 2-ethyladipic acid, 2-ethylhexanoic acid, 5-hydroxy-2-ethylhexanoic acid, and 6-hydroxy-2-ethylhexanoic acid. europa.eu Due to its rapid metabolism and excretion, there is a low potential for bioaccumulation of 2-EH and its metabolites. europa.eu

    The metabolic pathway involves the following key transformations:

    Hydrogenation: this compound can be hydrogenated to form 2-ethyl-1-hexanol. researchgate.netgreenscreenchemicals.org

    Oxidation: 2-Ethyl-1-hexanol is oxidized to 2-ethylhexanal. europa.eu

    Further Oxidation: 2-Ethylhexanal is oxidized to 2-ethylhexanoic acid. europa.eu

    Conjugation: The oxidized metabolites undergo glucuronidation before excretion. europa.eu

    Interactive Table: Metabolic Transformations

    Environmental Fate, Transformation, and Remediation Strategies for 2 Ethyl 2 Hexenal

    Environmental Occurrence and Distribution Modeling

    Direct data on the environmental occurrence of 2-ethyl-2-hexenal is limited. nih.gov However, its high production volume and significant use as a chemical intermediate suggest a potential for environmental contamination. nih.gov It is primarily produced through the aldol (B89426) condensation of n-butyraldehyde and is a key precursor in the manufacturing of 2-ethylhexanol, an important alcohol used in plasticizers. nih.govpressbooks.pub Consequently, releases to the environment could occur during its production or during the synthesis of its derivatives. nih.gov The compound has also been identified as an impurity in commercial 2-ethylhexanol, presenting another potential route for environmental entry. nih.gov

    While not reported to occur naturally, this compound has been identified as a minor component in both raw and cooked beef. nih.gov It is also recognized as a plant and human metabolite. Furthermore, the detection of its oxidation product, 2-ethylhexanoic acid, in drinking water samples across various locations in the United States, including Cincinnati, Miami, and New Orleans, indirectly points to the environmental presence and transformation of the parent compound or related substances. nih.gov

    The environmental distribution of this compound can be predicted based on its physicochemical properties. Its moderate water solubility and vapor pressure suggest it will partition between water and air. nih.govechemi.com Dynamic modeling of industrial hydrogenation processes, while not directly environmental, provides insights into the transport and phase behavior of the compound, which can be conceptually applied to understand its distribution in a multi-phase environmental system. researchgate.net

    Table 1: Physicochemical Properties of this compound

    Property Value Source
    Molecular Formula C₈H₁₄O
    Molecular Weight 126.20 g/mol
    Appearance Colorless to yellowish liquid echemi.com
    Boiling Point 174.5 °C at 1013 hPa echemi.com
    Vapor Pressure 1.9 hPa at 26.4 °C echemi.com
    Water Solubility 0.07 g/100 mL nih.gov
    log Pow (Octanol/Water Partition Coefficient) 2.61 echemi.com

    Abiotic Degradation Pathways

    Abiotic processes, including atmospheric reactions and transformations in aquatic environments, play a crucial role in the environmental degradation of this compound.

    Once released into the atmosphere, this compound is subject to photochemical degradation. As an aldehyde, it can react with photochemically-produced hydroxyl (OH) radicals, which is a primary removal process for many organic compounds in the troposphere. researchgate.net The presence of a carbon-carbon double bond and an aldehyde functional group makes it reactive towards atmospheric oxidants like OH radicals, nitrate (B79036) radicals (NO₃), and ozone (O₃). researchgate.netchemicalbook.com

    Studies on similar unsaturated aldehydes, such as E-2-hexenal, indicate that photolysis is an important atmospheric degradation pathway. researchgate.netrsc.org This process can involve isomerization to less stable forms. researchgate.netrsc.org For E-2-hexenal, the ultimate atmospheric removal is governed by its reaction with OH and NO₃ radicals, a fate that is likely shared by this compound. researchgate.netrsc.org The photolysis of the related saturated aldehyde, 2-ethylhexanal (B89479), has been shown to produce products such as carbon monoxide, heptane, 3-heptanol, and 3-heptanone. nyu.edu Autoxidation reactions, where aldehydes react with air to form peroxo acids and ultimately carboxylic acids, can be activated by light. chemicalbook.com

    Atmospheric Chemistry and Photochemical Transformations

    Biodegradation Mechanisms in Environmental Compartments

    Microbial activity is a key factor in the transformation and removal of this compound from the environment.

    The biodegradation of this compound has been described as moderate. nih.gov It serves as an intermediate in the microbial breakdown of more complex molecules, such as the widely used plasticizer di(2-ethylhexyl) phthalate (B1215562) (DEHP). canada.canih.gov Various microorganisms possess the enzymatic pathways to metabolize DEHP, initially breaking it down to 2-ethylhexanol and phthalic acid. The 2-ethylhexanol is then oxidized by alcohol and aldehyde dehydrogenases to 2-ethylhexanal and subsequently to 2-ethylhexanoic acid. europa.eu This metabolic capability within microbial communities suggests that this compound, as a structurally related intermediate, can be channeled into these existing degradation pathways. The compound itself also exhibits antimicrobial properties, which could potentially influence the rate and extent of its biodegradation by affecting the microbial populations responsible for its breakdown. nih.gov

    The biotransformation of this compound leads to the formation of several key products. Through reduction and oxidation reactions, it is converted to other C8 compounds that are further metabolized by microorganisms.

    The primary biotransformation products include:

    2-Ethylhexanal: Formed by the reduction of the carbon-carbon double bond. pressbooks.pubcanada.ca

    2-Ethyl-2-hexenoic acid: Formed by the oxidation of the aldehyde group. nih.gov

    2-Ethylhexanol: Formed by the reduction of both the aldehyde group and the double bond (often via 2-ethylhexanal). pressbooks.pubeuropa.eu

    2-Ethylhexanoic acid: Formed by the oxidation of 2-ethylhexanal. nih.govcanada.ca

    Table 2: Major Transformation Products of this compound

    Transformation Product Formation Pathway Source
    2-Ethyl-2-hexenoic acid Oxidation nih.gov
    3-Heptanone Oxidation nih.gov
    Butyric acid Oxidation nih.gov
    2-Ethylhexanal Reduction (of C=C bond) pressbooks.pub
    2-Ethylhexanol Reduction (of C=O and C=C bonds) europa.eu
    2-Ethylhexanoic acid Biodegradation (via 2-ethylhexanal) nih.govcanada.ca

    Microbial Degradation Pathways

    Advanced Environmental Remediation Technologies

    The remediation of sites contaminated with this compound, a reactive α,β-unsaturated aldehyde, necessitates the use of advanced technologies capable of transforming the compound into less harmful substances. Due to its chemical structure, both biological and chemical methods present viable strategies for its degradation.

    Biological Treatment Strategies (e.g., Bioremediation, Phytoremediation)

    Biological treatment methods leverage the metabolic capabilities of microorganisms and plants to degrade or sequester contaminants. While direct research on this compound is limited, studies on structurally similar compounds and its metabolic precursors and products provide a strong basis for potential biological remediation strategies. The biodegradation of this compound itself has been described as moderate nih.gov.

    Bioremediation

    Bioremediation employs microorganisms to break down environmental pollutants. The α,β-unsaturated aldehyde structure of this compound is susceptible to enzymatic attack. Key metabolic pathways likely involve the reduction of the carbon-carbon double bond or the oxidation of the aldehyde group.

    Microbial Oxidation and Reduction: Certain microorganisms are capable of metabolizing related compounds. For instance, various bacteria and fungi can degrade plasticizers to produce 2-ethylhexanol, which they can then oxidize to 2-ethylhexanoic acid osti.govnih.gov. Specifically, bacteria of the genus Mycobacterium and Rhodococcus have been shown to degrade 2-ethylhexanol and its parent compounds like di(2-ethylhexyl) phthalate (DEHP) asm.orgnih.govresearchgate.net. The initial step in the aerobic degradation of DEHP involves hydrolysis to 2-ethylhexanol, which is subsequently oxidized researchgate.net. This suggests that microbes possessing alcohol and aldehyde dehydrogenase enzymes could potentially mineralize this compound.

    Enzymatic Reduction: A promising pathway for the detoxification of α,β-unsaturated aldehydes is the bioreduction of the reactive C=C double bond, catalyzed by enzymes known as enoate reductases (ERs), which belong to the Old Yellow Enzyme (OYE) family researchgate.net. These enzymes are widely distributed in bacteria and fungi and catalyze the asymmetric reduction of a wide range of activated alkenes, including α,β-unsaturated aldehydes, ketones, and carboxylic acids researchgate.net. This enzymatic reduction typically converts the reactive α,β-unsaturated aldehyde into a more saturated and less toxic aldehyde or alcohol, which can be more readily degraded by other metabolic pathways. For example, the enzyme trans-2-hexenal (B146799) reductase has been used in bioreactors to transform trans-2-hexenal into its corresponding alcohol, trans-2-hexenol frontiersin.org.

    Table 1: Examples of Microbial Species Involved in the Transformation of Related Compounds

    Microbial Species Related Compound Degraded Transformation Products Reference
    Mycobacterium austroafricanum 2-Ethylhexyl Nitrate / 2-Ethylhexanol 2-Ethylhexanoic Acid asm.org
    Rhodococcus rhodochrous Di(2-ethylhexyl) adipate (B1204190) (DEHA) 2-Ethylhexanol nih.gov
    Various Bacteria and Fungi Plasticizers (e.g., DEHP) 2-Ethylhexanol osti.govnih.gov
    Saccharomyces cerevisiae (source of enoate reductase) trans-2-Hexenal (an α,β-unsaturated aldehyde) trans-2-Hexenol frontiersin.org

    Phytoremediation

    Phytoremediation involves the use of plants to clean up contaminated environments. While no studies have specifically documented the phytoremediation of this compound, the general mechanisms of this technology could be applicable.

    Rhizodegradation: This process involves the breakdown of contaminants in the soil by microbial activity in the root zone (rhizosphere) clu-in.org. Plant roots release natural substances like sugars, alcohols, and acids that stimulate the growth and activity of soil microorganisms, which could enhance the degradation of this compound clu-in.org.

    Phytodegradation: Plants can take up organic contaminants and break them down through internal enzymatic processes researchgate.net. Enzymes such as aldehyde dehydrogenases are present in plants and are involved in detoxifying aldehydes produced during metabolic processes or absorbed from the environment nih.govresearchgate.net.

    Phytostabilization: Plants can be used to reduce the mobility and bioavailability of contaminants in the soil by absorbing them into the roots or adsorbing them onto the root surface clu-in.orgigminresearch.com. This could prevent the leaching of this compound into groundwater.

    Table 2: Potential Phytoremediation Mechanisms for this compound

    Mechanism Description Potential Application to this compound
    Rhizodegradation Enhanced microbial degradation in the plant root zone. Plant root exudates could stimulate microbes capable of degrading this compound in the soil.
    Phytodegradation Uptake and metabolism of contaminants within plant tissues. Plants may absorb this compound and detoxify it using internal enzymes like aldehyde dehydrogenase.
    Phytostabilization Immobilization of contaminants in the soil by plant roots. Plant roots could adsorb this compound, limiting its movement in the soil profile.

    Chemical Oxidation Processes for this compound Degradation

    Advanced Oxidation Processes (AOPs) are a suite of chemical treatment methods that rely on the generation of highly reactive oxygen species, most notably the hydroxyl radical (•OH), to oxidize a wide range of organic pollutants. These processes are particularly effective for the degradation of recalcitrant or toxic organic compounds like this compound.

    Ozonolysis: Ozone (O₃) is a powerful oxidant that readily reacts with the carbon-carbon double bond in unsaturated compounds wikipedia.org. The ozonolysis of an alkene like this compound involves the cleavage of the C=C bond, leading to the formation of smaller, more oxidized compounds such as aldehydes and carboxylic acids wikipedia.orgacs.orggoogle.com. In an aqueous environment, the reaction can also produce hydrogen peroxide acs.orgnih.gov. The resulting smaller organic molecules are generally more biodegradable and less toxic than the parent compound.

    Fenton and Fenton-like Reactions: The Fenton reaction utilizes hydrogen peroxide (H₂O₂) and an iron(II) salt as a catalyst to generate hydroxyl radicals under acidic conditions (typically pH 3-5) mdpi.comspertasystems.comslideshare.net. These radicals are non-selective and can rapidly oxidize organic contaminants mdpi.com. The reactivity of •OH is particularly high with unsaturated compounds through electrophilic addition to the double bond mdpi.com. This makes the Fenton process a strong candidate for the rapid degradation of this compound in contaminated water or soil slurries.

    Other Catalytic Oxidation: Selective oxidation of α,β-unsaturated aldehydes to their corresponding α,β-unsaturated carboxylic acids can be achieved using molecular oxygen in the presence of simple iron catalysts oup.com. This converts the aldehyde to a carboxylic acid, which can be a key step in its mineralization pathway. Additionally, α,β-unsaturated aldehydes have been shown to react with free chlorine, which is commonly used in water treatment, suggesting that chlorination could also contribute to its degradation in certain scenarios escholarship.org.

    Table 3: Overview of Chemical Oxidation Processes for this compound Degradation

    Oxidation Process Key Reagents/Conditions Primary Reaction Mechanism Potential Degradation Products
    Ozonolysis Ozone (O₃) Cleavage of the C=C double bond. Butanal, Butanoic acid, smaller aldehydes and carboxylic acids.
    Fenton Reaction Fe²⁺, H₂O₂, acidic pH (3-5) Generation of hydroxyl radicals (•OH) that attack the organic molecule. 2-Ethyl-2-hexenoic acid, smaller carboxylic acids, CO₂, H₂O.
    Catalytic O₂ Oxidation Iron catalyst, O₂ Selective oxidation of the aldehyde group. 2-Ethyl-2-hexenoic acid.

    Advanced Analytical Methodologies for 2 Ethyl 2 Hexenal

    High-Resolution Chromatographic Techniques

    Chromatography is a cornerstone for the separation and identification of 2-Ethyl-2-hexenal from various samples. High-resolution techniques are particularly vital for distinguishing it from structurally similar compounds and overcoming matrix interferences.

    Gas Chromatography-Mass Spectrometry (GC-MS) is a fundamental and powerful technique for the analysis of volatile compounds like this compound. The compound is separated from other components in a gas chromatograph before being detected and identified by a mass spectrometer. The resulting mass spectrum, a molecular fingerprint, can be compared against spectral libraries like the NIST Mass Spectrometry Data Center for positive identification. nist.govnih.gov For instance, the electron ionization mass spectrum of (Z)-2-ethyl-2-hexenal shows characteristic high-abundance peaks at m/z values of 55 and 41. nih.gov

    This technique has been successfully applied to identify this compound as a product in the hydrogenation of n-butyraldehyde and to monitor its subsequent conversion to 2-ethyl-hexanal and 2-ethyl-hexanol. researchgate.net However, in complex samples, simple GC-MS can be limited by co-elution, where multiple compounds exit the chromatographic column simultaneously, leading to overlapping mass spectra that are difficult to interpret. labrulez.com Multidimensional GC techniques can be employed to resolve these issues. labrulez.com

    Table 1: GC-MS Identification of Odorous Compound

    Odor DescriptorTentative Compound AssignmentNIST Library Match Quality
    Musty2-Ethyl-1-hexenal94
    Shower curtain2-Ethyl-1-hexanol86
    Plastic fruityAcetophenone94
    MedicinalPhenol95

    This table is based on data from a study using multidimensional GC-GC/MS (B15284909) to identify trace odor compounds from a shower curtain sample. labrulez.com

    GCxGC-MS is particularly valuable in metabolomics and the analysis of volatile fractions in food and environmental samples. nih.gov Studies on olive oil volatiles have successfully utilized GCxGC coupled with a time-of-flight mass spectrometer (TOF-MS) to identify this compound among hundreds of other compounds. unl.edusci-hub.se The high data acquisition speed of TOF-MS detectors is essential to capture the very narrow peaks (typically 200-600 ms wide) generated in the second dimension of the separation. acs.org This advanced methodology allows for the creation of detailed chemical fingerprints of complex samples, such as essential oils or trace aroma compounds in beverages. sci-hub.senih.gov

    Table 2: GCxGC-MS System Configuration Example

    ComponentSpecification 1Specification 2
    Primary Column (1D) DB-5ms UI (30 m × 0.25 mm I.D. × 0.25 µm df) nih.govSLB-5ms (30 m × 0.25 mm ID × 0.25 μm) shimadzu.com
    Secondary Column (2D) SUPELCOWAX 10 (1.0 m × 0.10 mm I.D. × 0.10 µm df) nih.govSupelcowax-10 (1 m × 0.1 mm ID × 0.1 μm) shimadzu.com
    Modulator Solid-state nih.govDual-stage loop-type shimadzu.com
    Carrier Gas Helium acs.orgHelium shimadzu.com
    Detector Quadrupole Mass Spectrometer (qMS) acs.orgTime-of-Flight Mass Spectrometer (TOF-MS) sci-hub.se

    This table provides examples of typical column and hardware configurations used in GCxGC-MS analysis for volatile compounds.

    Headspace Solid-Phase Microextraction (HS-SPME) is a widely used sample preparation technique for the analysis of volatile and semi-volatile organic compounds (VOCs). mdpi.comembrapa.br It is a solvent-free, sensitive, and rapid method that involves exposing a fused-silica fiber coated with a sorbent material (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane, DVB/CAR/PDMS) to the headspace (the gas phase) above a sample. mdpi.comembrapa.br Volatiles partition from the sample matrix into the headspace and are then adsorbed onto the fiber. The fiber is subsequently transferred to the hot injector of a GC-MS system, where the analytes are thermally desorbed for analysis. acs.org

    HS-SPME-GC-MS has been extensively applied to create volatile profiles of various food and agricultural products, where compounds like (E)-2-hexenal have been identified as key aroma contributors or markers. mdpi.comnih.govfrontiersin.org For example, it has been used to study the volatile compounds in grapes contaminated with fungi, to profile the aroma of different muscadine grape cultivars, and to assess the quality of fruit products. embrapa.brmdpi.comfrontiersin.org The effectiveness of the extraction depends on optimizing several parameters, including fiber coating, extraction time, temperature, and sample volume, to achieve maximum sensitivity. nih.gov

    While GC-MS is common for volatile aldehydes, High-Performance Liquid Chromatography (HPLC) offers a robust alternative, especially for analyzing carbonyl compounds in various matrices. sielc.comsielc.com One approach involves direct analysis using reverse-phase (RP) HPLC with a mobile phase consisting of acetonitrile (B52724) and water, often with an acid modifier like phosphoric acid or formic acid for better peak shape and MS compatibility. sielc.comsielc.com

    A more common and highly sensitive method involves pre-column derivatization. Carbonyl compounds like this compound are reacted with a derivatizing agent, most notably 2,4-Dinitrophenylhydrazine (DNPH). This reaction forms a stable 2,4-dinitrophenylhydrazone derivative that exhibits strong absorbance in the ultraviolet (UV) region, allowing for highly sensitive detection by an HPLC-UV detector. researchgate.net This method has been used to determine the concentration of various aldehydes, with detection limits in the low micrograms-per-liter (µg/L) range. researchgate.net It has been applied to analyze aldehydes in atmospheric samples, such as those from charcoal plants. sigmaaldrich.com

    Table 3: HPLC Method Parameters for this compound

    ParameterMethod Details
    Technique Reverse-Phase (RP) HPLC sielc.comsielc.com
    Column Example Newcrom R1 or C18 sielc.comsielc.com
    Mobile Phase Acetonitrile (MeCN), Water, Phosphoric Acid sielc.comsielc.com
    MS-Compatible Mobile Phase Acetonitrile (MeCN), Water, Formic Acid sielc.comsielc.com
    Alternative Technique HPLC with UV detection after derivatization researchgate.net
    Derivatizing Agent 2,4-Dinitrophenylhydrazine (DNPH) researchgate.net

    This table summarizes conditions for the analysis of this compound by HPLC. sielc.comsielc.comresearchgate.net

    Headspace Solid-Phase Microextraction (HS-SPME) Coupled with GC/MS for Volatile Profiling

    Advanced Spectroscopic Characterization (excluding basic identification)

    Beyond simple identification, advanced spectroscopic methods provide deeper insights into the molecular structure and chemical behavior of this compound.

    Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating molecular structure. While ¹H and ¹³C NMR spectra are routinely used for the basic structural confirmation of this compound, advanced NMR applications provide profound mechanistic insights into its formation and reactions. chemicalbook.comnih.govchegg.com

    NMR can be used to monitor reactions in real-time (in-situ NMR), allowing researchers to observe the formation of intermediates and byproducts. This capability is invaluable for understanding complex reaction mechanisms. For example, NMR studies have been instrumental in investigating the base-catalyzed aldol (B89426) self-condensation of n-butyraldehyde, the key reaction that produces this compound. researchgate.net By tracking the concentrations of reactants, intermediates, and products over time, a detailed kinetic and mechanistic picture can be constructed. researchgate.netutoronto.ca Similarly, ¹H NMR chemometrics has been used to study the thermal degradation of edible oils, tracking the formation of various aldehyde oxidation products and providing insights into the degradation pathways. researchgate.net

    Infrared and Raman Spectroscopy for Functional Group Analysis and Reaction Monitoring

    Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used for the qualitative analysis of this compound, primarily through the identification of its key functional groups. The molecule's structure, featuring a conjugated system with a carbonyl group and a carbon-carbon double bond, gives rise to distinct vibrational modes that serve as spectroscopic fingerprints.

    The most prominent absorption bands in the IR spectrum are associated with the C=O and C=C stretching vibrations. The carbonyl (C=O) stretch of the aldehyde group typically appears as a strong band around 1730 cm⁻¹. The carbon-carbon double bond (C=C) stretch is observed at a lower frequency, generally near 1650 cm⁻¹. Additionally, the spectrum shows characteristic C-H stretching vibrations for the alkyl portions of the molecule in the 2800–3000 cm⁻¹ region. The specific positions of these bands can be influenced by the compound's isomeric form (cis/trans) and its physical state. The National Institute of Standards and Technology (NIST) provides reference IR spectral data for this compound, which can be used for identity confirmation. nist.gov

    These spectroscopic techniques are invaluable for real-time reaction monitoring. For instance, in the synthesis of this compound via the aldol condensation of n-butyraldehyde, the formation of the product can be tracked by the appearance and growth of the characteristic C=C and C=O absorption bands. intratec.us Conversely, during the hydrogenation of this compound to produce 2-ethyl-hexanol, the reaction progress can be monitored by observing the disappearance of the aldehyde and alkene peaks and the emergence of a broad O-H stretching band (from the alcohol product) around 3200-3600 cm⁻¹. researchgate.netresearchgate.net Real-time monitoring using in-situ Fourier Transform Infrared (FTIR) or Raman spectroscopy allows for precise control over reaction parameters to optimize yield and minimize byproduct formation.

    Table 1: Characteristic Vibrational Frequencies for this compound

    Functional Group Vibration Type Typical Wavenumber (cm⁻¹) Spectroscopic Technique
    Alkyl C-H Stretch ~2800–3000 IR, Raman
    Aldehyde C=O Stretch ~1730 IR

    Derivatization Strategies for Enhanced Analytical Sensitivity and Selectivity

    For trace-level quantification of this compound, particularly in complex matrices, direct analysis may lack the required sensitivity or selectivity. In such cases, derivatization is a crucial sample preparation step to convert the analyte into a product with improved analytical properties, especially for gas chromatography (GC) analysis.

    The primary goal of derivatization for an aldehyde like this compound is to enhance its volatility and thermal stability while introducing a tag that is highly responsive to a specific detector, such as an electron capture detector (ECD) or a mass spectrometer (MS). A widely used and effective method for aldehydes involves oximation. researchgate.net

    One of the most common derivatizing agents is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA). researchgate.net PFBHA reacts with the carbonyl group of this compound to form a stable PFB-oxime derivative. This reaction is highly efficient and can be performed directly in the sample matrix or in a headspace microextraction drop. researchgate.net The resulting derivative has a significantly higher molecular weight and incorporates a polyfluorinated group, making it exceptionally sensitive to GC-ECD analysis. Furthermore, the derivative is readily identifiable by GC-MS, providing excellent selectivity and confident structural confirmation. This strategy allows for the detection of aldehydes at very low concentrations, which might otherwise be undetectable. researchgate.net

    Table 2: Derivatization Strategy for this compound

    Strategy Reagent Reaction Analytical Advantage

    Method Validation and Quality Assurance in this compound Quantification

    The quantification of this compound requires the use of fully validated analytical methods to ensure that the results are reliable, reproducible, and accurate. Method validation is a systematic process that demonstrates an analytical procedure is suitable for its intended purpose. Key validation parameters are established using analytical standards of known purity. sigmaaldrich.com

    The validation process for a typical chromatographic method (e.g., GC or HPLC) for this compound would involve assessing the following performance characteristics:

    Linearity: The ability of the method to produce test results that are directly proportional to the analyte concentration within a given range. This is typically evaluated by analyzing a series of standards at different concentrations and performing a linear regression analysis on the response-versus-concentration plot.

    Accuracy: The closeness of the test results to the true value. It is often determined by spike-recovery experiments, where a known amount of this compound standard is added to a blank matrix and the percentage of the analyte recovered is calculated.

    Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels:

    Repeatability: Precision under the same operating conditions over a short interval (intra-assay precision).

    Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.

    Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

    Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

    Quality assurance (QA) protocols are implemented alongside validated methods to maintain data integrity. This includes the routine analysis of quality control (QC) samples, regular instrument calibration, the use of certified reference materials where available, and cross-verification of spectral data with established databases like those from NIST to confirm compound identity. For instance, in the analysis of related compounds, replicate analyses and the use of internal standards are common practice to ensure the validity of the procedure. researchgate.net

    Table 3: Key Parameters for Method Validation of this compound Quantification

    Validation Parameter Description Assessment Procedure
    Linearity Establishes the concentration range over which the method is accurate. Analysis of 5-7 standard concentrations; evaluation of the correlation coefficient (r²) of the calibration curve.
    Accuracy Measures the agreement between the measured value and the true value. Spike-recovery studies in a representative matrix at multiple concentration levels.
    Precision (RSD%) Measures the random error or scatter of the data. Replicate analysis of a homogeneous sample (repeatability) and under varied conditions (intermediate precision).
    Limit of Detection (LOD) The lowest concentration that can be reliably detected. Determined based on the signal-to-noise ratio (typically S/N = 3) or from the standard deviation of the blank.

    | Limit of Quantitation (LOQ) | The lowest concentration that can be reliably quantified. | Determined based on the signal-to-noise ratio (typically S/N = 10) or from the standard deviation of the blank. |

    Industrial and Emerging Applications of 2 Ethyl 2 Hexenal

    Role as a Key Intermediate in Organic Synthesis Beyond 2-Ethylhexanol

    2-Ethyl-2-hexenal serves as a significant intermediate in various organic syntheses beyond its primary role as a precursor to 2-ethylhexanol. nih.govsmolecule.comgoogle.com This α,β-unsaturated aldehyde is synthesized through the aldol (B89426) condensation of n-butyraldehyde. nih.gov Its reactivity, characterized by the presence of both an aldehyde functional group and a carbon-carbon double bond, allows for a variety of chemical transformations. smolecule.com

    The industrial production of 2-ethylhexanol, a high-volume chemical used predominantly in the manufacture of plasticizers, relies on the hydrogenation of this compound. google.com However, the utility of this compound extends to the synthesis of other valuable chemicals. For instance, it is a precursor in the production of 2-ethylhexanoic acid. wikipedia.org The compound's structure also makes it a building block for creating more complex molecules in the broader chemical industry. google.com

    Research has explored various catalytic systems to optimize the production of this compound itself, focusing on achieving high yields and selectivity. For example, solid base catalysts like magnesium oxide and aluminum oxide have been employed for the liquid-phase aldol condensation of n-butyraldehyde at temperatures below 200°C. google.com

    Table 1: Synthesis Reactions Involving this compound

    ReactionReactant(s)CatalystProduct(s)
    Aldol Condensationn-ButyraldehydeBase catalyst (e.g., MgO/Al₂O₃)This compound, Water
    HydrogenationThis compoundNickel-based catalysts2-Ethylhexanol
    OxidationThis compound-2-Ethyl-2-hexenoic acid, 3-Heptanone, Butyric acid

    This table summarizes key synthesis reactions where this compound is either a product or a key reactant.

    Applications in Specialty Chemical Manufacturing

    The unique chemical properties of this compound have led to its use in several specialty chemical applications. nih.govsmolecule.com

    Formulation of Insecticides and Acaricides

    This compound is utilized as an intermediate in the manufacturing of insecticides and acaricides. nih.govsmolecule.com Its biological activity against various pests makes it a valuable component in developing pest control solutions for agricultural applications. The compound's efficacy against different pest species has been noted in several studies, indicating its potential for integrated pest management strategies.

    Development of Warning and Leak Detection Systems

    Due to its strong, sharp, and irritating odor, this compound is employed as a warning agent in leak detection systems. nih.govchemicalbook.comlookchem.com This application leverages its distinct smell to provide an immediate and recognizable alert to the presence of leaks in industrial systems, enhancing safety protocols.

    Advanced Applications in Agricultural Preservation Technology

    This compound and its derivatives have demonstrated significant potential in the field of agricultural preservation, owing to their antimicrobial properties. nih.govsmolecule.com

    Mechanisms of Preservation in Silage and Moist Plant Materials

    This compound exhibits strong antifungal activity, which makes it effective for preserving moist plant materials such as silage, grains, hay, and straw. nih.gov The compound and its corresponding acid inhibit the growth of fungi, thereby preventing spoilage and extending the storage life of these agricultural commodities. nih.gov When used to preserve moist grains, this compound has a defined half-life, which was found to be 14 hours on barley and 49 hours on wheat. nih.gov Its primary oxidation products in this context are 2-ethyl-2-hexenoic acid, 3-heptanone, and butyric acid. nih.gov

    Development of Bioagents for Postharvest Disease Control

    Emerging research highlights the potential of this compound and similar compounds, such as trans-2-hexenal (B146799), as bioagents for controlling postharvest diseases in fruits and vegetables. mdpi.comgoogle.comnih.gov These compounds are seen as promising alternatives to synthetic fungicides. mdpi.comresearchgate.net

    Studies have shown that trans-2-hexenal can effectively inhibit the growth of various postharvest pathogens. mdpi.com For example, it has demonstrated inhibitory effects against fungi like Geotrichum citri-aurantii, which causes sour rot in citrus. mdpi.com The proposed mechanism of action involves the disruption of the fungal cell membrane's integrity. mdpi.com Research on post-harvest treatment of strawberries with trans-2-hexenal and cis-3-hexenal (B147320) showed a decrease in mold infection rates. nih.gov Furthermore, (E)-2-hexenal has been investigated for its ability to control insect pests in stored cereal products. researchgate.net

    Contribution to Flavor and Aroma Chemistry

    This compound is a significant, albeit sometimes minor, constituent that contributes to the complex flavor and aroma profiles of various natural and processed products. nih.govsmolecule.com As a monounsaturated fatty aldehyde, its distinct sensory characteristics make it a valuable compound in the food and fragrance industries. guidechem.comchemicalbook.comebi.ac.uk

    The sensory perception of this compound is multifaceted. It is generally described as having a strong, sharp, and powerful odor. smolecule.comchemicalbook.comnih.gov More nuanced descriptions characterize its aroma as green, leafy, fresh, fruity, and even floral. guidechem.comchembk.comontosight.ai This complex profile allows it to be used as a flavoring agent to impart fresh, fruity, and herbaceous notes in foods and beverages. guidechem.comchembk.com It is reportedly used to create flavors such as apple, strawberry, grape, and banana. chembk.com In the fragrance industry, it is a key component for creating green and fruity notes in perfumes and other cosmetic products. guidechem.comchembk.com

    Research has identified this compound as a naturally occurring volatile compound in several food products. It has been detected as a minor constituent in both raw and cooked beef, suggesting it plays a role in the development of meat flavor. nih.govsmolecule.com Furthermore, it has been identified as a dominant volatile compound in certain apple varieties and is a known plant metabolite, having been found in the roots of Mandragora autumnalis. ebi.ac.ukuliege.be Its presence has also been confirmed in human saliva. ebi.ac.uk

    The table below summarizes the sensory descriptors associated with this compound.

    Sensory Descriptor Category Specific Terms Source(s)
    General Odor Strong, Sharp, Powerful, Irritating smolecule.comguidechem.comchemicalbook.comnih.gov
    Green/Herbal Notes Green, Leafy, Herbal guidechem.comchembk.com
    Fruity/Floral Notes Fruity, Floral chembk.comontosight.ai
    Flavor Applications Apple, Strawberry, Grape, Banana flavor creation chembk.com

    This table is interactive. Click on the headers to sort.

    Role in Sustainable Chemistry and Green Manufacturing Processes

    This compound serves as a crucial intermediate in large-scale chemical manufacturing and is increasingly at the center of research into more sustainable and green production pathways. google.comrsc.org Its primary industrial role is as a precursor to 2-ethylhexanol, a high-volume alcohol used extensively to produce plasticizers like di(2-ethylhexyl) phthalate (B1215562) (DEHP) for polyvinyl chloride (PVC). google.comscielo.brresearchgate.net

    The conventional synthesis of this compound involves the aldol condensation of n-butyraldehyde, which is typically derived from fossil fuel feedstocks like propylene (B89431) through the oxo process. nih.govgoogle.com However, significant efforts are being made to align this process with the principles of green chemistry. One major area of development is the use of improved catalysts. Research has focused on employing fixed-bed solid base catalysts, such as magnesium oxide/aluminum oxide (MgO/Al₂O₃), for the aldol condensation. google.com These catalysts are often more stable, reusable, and can lead to higher selectivity, minimizing byproducts and waste, which are key goals of green manufacturing.

    Furthermore, this compound is a key molecule in emerging routes that utilize renewable feedstocks. It is considered an attractive intermediate in the catalytic deoxygenation of biomass-derived compounds, a process aimed at producing sustainable fuels and value-added chemicals. utoronto.ca A significant advancement in this area is the development of a one-pot hybrid cascade process that uses a combination of biocatalysis (whole-cell K. pastoris or isolated alcohol oxidase) and organocatalysis to produce this compound directly from n-butanol. rsc.org Since n-butanol can be produced from biomass fermentation, this hybrid system represents a promising pathway for sustainable chemical production, moving away from fossil-based resources. rsc.org This process has been shown to achieve high titers of this compound, demonstrating its potential for industrial viability. rsc.org

    The table below outlines key research findings related to the green manufacturing of this compound.

    Process/Technology Description Significance for Green Chemistry Source(s)
    Solid Base Catalysis Use of fixed-bed solid catalysts like MgO/Al₂O₃ for the aldol condensation of n-butyraldehyde.Improves catalyst reusability and stability, increases reaction selectivity, and reduces waste compared to traditional methods. google.com
    Biomass Conversion Intermediate This compound is an intermediate in the deoxygenation of biomass-derived oxygenates.Connects the production of a key platform chemical to renewable, non-fossil feedstocks. utoronto.ca
    One-Pot Biocatalytic & Organocatalytic Cascade A single-pot system using an oxidative biocatalyst and a lysine (B10760008) organocatalyst to convert n-butanol (potentially bio-derived) into this compound.Integrates biocatalysis and chemocatalysis to create a more efficient and sustainable route from a renewable feedstock. rsc.org
    Improved Oxidation Processes Development of methods for the oxidation of this compound to 2-ethylhexanoic acid that focus on high selectivity and yield.Aligns with the green chemistry principle of atom economy by maximizing the conversion of starting material to the desired product. google.com

    This table is interactive. Click on the headers to sort.

    Computational and Theoretical Studies of 2 Ethyl 2 Hexenal

    Quantum Chemical Calculations for Reaction Mechanism Elucidation

    Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in exploring the intricate details of chemical reactions. They allow for the precise calculation of molecular structures, energies, and electronic properties, which are essential for understanding reaction pathways and the role of catalysts.

    DFT calculations have been pivotal in understanding the hydrogenation of 2-Ethyl-2-hexenal to produce valuable chemicals like 2-ethylhexanol. researchgate.net Studies focusing on the interaction of this compound with catalyst surfaces, such as palladium (Pd(111)), have provided a detailed mechanistic picture. researchgate.netacs.org

    Researchers have investigated various adsorption modes of this compound on the Pd(111) surface. acs.org While the trans-conformers of the molecule are more stable in the gas phase, calculations revealed that the cis-conformers become more stable upon adsorption onto the palladium surface. researchgate.net The molecule can adsorb in different configurations, notably the E-η³-trans and E-η⁴-trans modes, which involve the bonding of three or four atoms to the catalyst surface, respectively. acs.org The E-η³-trans mode has been identified as playing the primary role in the hydrogenation reactions. acs.org

    These computational studies also provide precise geometric data, such as the distortion of the this compound molecule upon adsorption and the bond distances between the molecule and the catalyst atoms. researchgate.net For instance, changes in intermolecular angles are attributed to the rehybridization of carbon orbitals from a planar sp² state to a more tetrahedral sp³-like state upon binding to the catalyst. researchgate.net

    Adsorption ModeKey FindingReference
    E-η³-trans Primary mode for hydrogenation reactions on Pd(111). acs.org
    E-η⁴-trans Facilitates easy formation of the 2-ethylhexanal (B89479) intermediate. researchgate.netacs.org
    Cis-Conformers More stable than trans-conformers upon adsorption on the Pd(111) surface. researchgate.net

    This table summarizes key findings from DFT studies on the adsorption of this compound.

    Beyond hydrogenation, quantum chemical calculations also help explain the formation of this compound itself. The aldol (B89426) condensation of two butanal molecules, a key production route, requires activation at Brønsted acid sites. utoronto.cautoronto.ca DFT calculations confirm that aldehydes adsorb at these sites via their carbonyl oxygen atoms, forming hydrogen-bonded complexes that facilitate the C-C bond formation. utoronto.ca

    While DFT calculations provide a static, time-independent view of reaction intermediates and transition states, Molecular Dynamics (MD) simulations offer a way to study the dynamic evolution of a system over time. MD simulations model the movements of atoms and molecules based on classical mechanics, providing insights into processes like diffusion of reactants to the catalyst surface, conformational changes of the adsorbed molecule, and the influence of solvent molecules.

    Although specific MD simulation studies focused solely on the catalytic processes of this compound are not widely available in public literature, this methodology is a standard tool in catalysis research. Such simulations would complement DFT studies by revealing the dynamic behavior of this compound on the catalyst surface, helping to understand how temperature and pressure influence reaction rates and selectivity on a molecular scale.

    Density Functional Theory (DFT) Studies of Adsorption and Reaction Intermediates

    Molecular Modeling and Simulation for Process Optimization

    Mathematical modeling and computer simulation are indispensable tools for the design, analysis, and optimization of chemical processes. researchgate.net For the industrial production of 2-ethylhexanol from this compound, detailed process models have been developed to simulate the behavior of multiphase catalytic reactors. researchgate.netresearchgate.net

    These models are typically built on fundamental principles of mass and heat balance, coupled with equations for reaction kinetics and transport phenomena. researchgate.netresearchgate.net They are used to simulate the performance of industrial reactors, such as trickle-bed or slurry bed reactors, where the hydrogenation reaction occurs in a three-phase system (gas, liquid, solid catalyst). researchgate.net

    By simulating the evolution of concentrations and temperature along the reactor, these models allow engineers to optimize operating conditions, improve reactor design, and develop effective control strategies to manage the highly exothermic reaction. researchgate.netijcce.ac.ir Furthermore, process simulation software like Aspen Plus® has been used to calculate the thermodynamic equilibrium for the aldol condensation of butyraldehyde (B50154), which is the reaction that produces this compound. researchgate.net

    Modeling ApproachReactor TypeKey Objective/FindingReference(s)
    Mathematical Model Slurry Bed ReactorDevelop a model based on mass balance and kinetics for control and optimization. researchgate.net
    Mathematical Model Trickle-Bed ReactorInvestigate intraparticle gradients; identified H₂ transfer as the critical step and low catalyst utilization. researchgate.net
    Dynamic Model Trickle-Bed ReactorAnalyze dynamic behavior to determine optimal operation and design control systems. researchgate.net
    Equilibrium Calculation Equilibrium Reactor (Aspen Plus®)Calculate equilibrium composition for the aldol condensation of butyraldehyde to form this compound. researchgate.net

    This table outlines various modeling and simulation approaches used to optimize processes involving this compound.

    Quantitative Structure-Activity Relationship (QSAR) and In Silico Toxicology Predictions

    Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its biological activity or toxicity. nih.gov These models are crucial for preliminary risk assessment and for prioritizing chemicals for further testing. nih.gov As an α,β-unsaturated aldehyde, this compound belongs to a class of compounds known for their reactivity and potential toxicity, making them a focus of QSAR studies. nih.govresearchgate.net

    The genotoxicity of α,β-unsaturated aldehydes has been successfully modeled using QSAR. These models typically point to the importance of three main factors: electrophilicity (reactivity), hydrophobicity (ability to cross cell membranes), and steric bulk. nih.gov The reliability of these QSAR models has been demonstrated by their ability to correctly predict the genotoxicity of aldehydes that were not included in the original model development set. nih.gov

    Specific research has included this compound within a large dataset of 394 organic chemicals to formulate a QSAR model for predicting aquatic toxicity. oup.com A more general interspecies QSAR model for the aquatic toxicity of aldehydes was later developed using hydrophobicity (log Kow) and a quantum chemical descriptor for reactivity (donor delocalizability) as key parameters. oup.com

    In silico profiling of thiol reactivity is another important approach, as the reaction of α,β-unsaturated aldehydes with biological thiols (like cysteine residues in proteins or glutathione) is a primary mechanism of their toxicity. ljmu.ac.uk Such models help predict the potential for effects like skin sensitization based on the molecule's inherent reactivity. ljmu.ac.uk

    Physiologically Based Pharmacokinetic (PBPK) Modeling for Biotransformation Pathways

    Physiologically Based Pharmacokinetic (PBPK) models are complex computational models that simulate the absorption, distribution, metabolism, and excretion (ADME) of a chemical within a biological system. mdpi.com By dividing the body into a series of interconnected physiological compartments (e.g., liver, fat, blood, kidney), PBPK models can predict the time-course of a chemical's concentration in various tissues. mdpi.comnih.gov

    While a validated PBPK model developed specifically for this compound is not prominent in the literature, extensive frameworks exist for volatile organic compounds (VOCs) and other aldehydes that serve as excellent templates. mdpi.comnih.govoup.com The Agency for Toxic Substances and Disease Registry (ATSDR) has developed generic PBPK models for VOCs that include compartments for blood, fat, skin, liver, kidney, and rapidly and slowly perfused tissues. mdpi.comnih.gov

    A powerful example is the PBPK model developed for trans-2-hexenal (B146799), a close structural analog of this compound. dntb.gov.ua This model was used to simulate the detoxification of trans-2-hexenal and its potential to form DNA adducts in humans, ultimately concluding that efficient detoxification pathways lead to a negligible genotoxicity risk at relevant exposure levels. dntb.gov.uathegoodscentscompany.com

    Furthermore, modern approaches integrate QSAR with PBPK modeling (QSAR-PBPK/D). researchgate.net This has been applied to a group of 18 food-borne α,β-unsaturated aldehydes to predict dose-dependent detoxification and DNA adduct formation, providing a method to assess risk across a chemical class without requiring extensive new experimental data for each compound. researchgate.net Such an approach would be directly applicable to assessing the biotransformation pathways and potential risks of this compound.

    Regulatory Science and Exposure Assessment for 2 Ethyl 2 Hexenal

    Environmental Risk Assessment Methodologies

    The environmental risk assessment of 2-Ethyl-2-hexenal, like other chemical substances, involves a structured approach to evaluate its potential adverse effects on the environment. This process generally encompasses hazard identification, dose-response assessment, exposure assessment, and risk characterization.

    Methodologies for assessing the environmental risk of aldehydes often utilize a category-based approach, grouping similar compounds to predict their environmental behavior and toxicity. capes.gov.brresearchgate.netnih.gov For α,β-unsaturated aldehydes like this compound, this approach is particularly relevant due to their common mechanism of action through Michael addition. capes.gov.brresearchgate.netnih.gov

    In Canada, the ecological risks of aldehydes have been characterized using the Ecological Risk Classification of Organic Substances (ERC) approach. canada.ca This risk-based method considers multiple metrics for both hazard and exposure, incorporating weighted lines of evidence to classify risk. canada.ca While a specific ERC for this compound is not publicly detailed, the framework provides a model for its assessment.

    The environmental fate of this compound is a key consideration. Its biodegradation has been described as moderate. nih.gov Due to its production in high volumes, the potential for environmental contamination exists. nih.gov

    Ecotoxicity studies provide crucial data for hazard identification. The following table summarizes the acute toxicity of this compound to various aquatic organisms.

    Table 1: Acute Ecotoxicity of this compound

    Species Endpoint Concentration Exposure Time
    Leuciscus idus (Ide) LC50 14.7 mg/L 96 h
    Daphnia magna (Water flea) EC50 20.04 mg/L 48 h
    Desmodesmus subspicatus (Green algae) EC50 27.71 mg/L 72 h
    Pseudomonas putida (Bacteria) EC90 490 mg/L 17 h

    Data sourced from a Safety Data Sheet for this compound. echemi.com

    Human Exposure Assessment and Biomonitoring Studies

    Human exposure to this compound can occur through various pathways, including occupational, consumer, and dietary routes. Biomonitoring provides a means to assess the internal dose of the compound or its metabolites.

    Occupational Exposure Scenarios and Monitoring

    The potential for occupational exposure to this compound exists primarily during its production and its use as an intermediate in the synthesis of other chemicals, such as 2-ethylhexanol. nih.govgoogle.com Exposure may also occur from its use in the manufacturing of insecticides and as a warning agent in leak detectors. nih.gov While specific data on occupational exposure levels for this compound are limited, the potential for co-exposure to it as an impurity in 2-ethylhexanol has been noted. nih.gov

    Workplace air monitoring is a critical component for assessing inhalation exposure to aldehydes. rpsgroup.com For related aldehydes, workplace exposure limits have been established. For instance, the workplace exposure limit for acetaldehyde (B116499) is 20 ppm over an 8-hour period, and for formaldehyde, it is also 20 ppm over an 8-hour period. rpsgroup.com These standards for other aldehydes can provide a reference point for risk management, although no specific occupational exposure limit for this compound has been widely established. osha.gov

    Biomonitoring for aldehyde exposure can involve the measurement of the compound or its metabolites in biological samples. For example, urinary metabolites of di(2-ethylhexyl) phthalate (B1215562) (DEHP), a compound for which 2-ethylhexanol is a precursor, have been used to assess occupational exposure. iarc.frnih.gov These metabolites include mono(2-ethylhexyl)phthalate (MEHP), mono(5-carboxy-2-ethylpentyl)phthalate (MCEPP), and 2-ethylhexanoic acid (2-EHA). iarc.frnih.gov Given that this compound is an intermediate in the production of 2-ethylhexanol, monitoring for related metabolites could be a potential strategy for assessing exposure. canada.ca General principles of biological monitoring in occupational health have been outlined by the World Health Organization. who.intwho.int

    Consumer Product Exposure Pathways

    Direct information on the inclusion of this compound in consumer products is scarce. However, exposure can be inferred from the presence of its precursor, 2-ethylhexanol, in various materials. 2-Ethyl-1-hexanol has been identified as an indoor air pollutant emitted from building materials like PVC flooring, adhesives, and paints, as well as from furniture and carpets. nih.gov It has been detected in the indoor air of buildings, with concentrations varying based on factors like the presence of PVC materials and dampness. nih.gov

    Aldehydes as a class are known to be present in a variety of consumer products, including permanent press fabrics, cosmetics, and fiberglass insulation. canada.ca General measures to reduce aldehyde exposure include choosing aldehyde-free products and ensuring proper ventilation. thegoodscentscompany.com

    Food Contamination and Dietary Exposure Considerations

    This compound has been identified as a minor constituent in both raw and cooked beef. nih.gov This suggests a potential pathway for dietary exposure. The compound is also listed as a flavoring agent by the US Food and Drug Administration (FDA). nih.gov

    Regulations for materials that come into contact with food are in place to limit the transfer of substances like aldehydes. The European Union's framework Regulation (EC) No 1935/2004 stipulates that materials and articles intended for food contact must not transfer their constituents to food in quantities that could endanger human health. agrinfo.eu This regulation specifically mentions that active food contact materials should not release substances like aldehydes to mask food spoilage. agrinfo.eu The European Food Safety Authority (EFSA) has evaluated various flavoring groups, including branched-chain aliphatic saturated aldehydes. europa.eu While this compound is a flavoring agent, specific dietary exposure assessments are not extensively detailed in the public domain.

    Regulatory Frameworks and Safety Standards for Aldehydes

    The regulation of aldehydes, including this compound, is multifaceted, covering chemical registration, workplace safety, and use in consumer products and food.

    In the European Union, the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation requires manufacturers and importers to register substances like 2-ethylhexanoic acid, a related compound. europa.eu The European Chemicals Agency (ECHA) maintains a database of these registrations. europa.eu 2-Ethylhexanol and its precursors are part of a REACH consortium to manage compliance. reachcentrum.eu

    In the United States, the Occupational Safety and Health Administration (OSHA) sets Permissible Exposure Limits (PELs) for various chemicals in the workplace, although a specific PEL for this compound is not listed. osha.gov The Hazard Communication Standard requires manufacturers and importers to classify the hazards of chemicals they produce or import.

    In Canada, the Canadian Environmental Protection Act, 1999 (CEPA 1999) provides the authority for the government to assess and manage risks from chemical substances. canada.ca Health Canada has conducted assessments of related substances like 2-ethylhexanoic acid under the Chemicals Management Plan. canada.cacanada.ca

    As a flavoring agent, this compound is subject to regulations by bodies like the FDA in the US. nih.gov The Joint FAO/WHO Expert Committee on Food Additives (JECFA) also evaluates the safety of flavoring agents.

    The following table lists the compound names mentioned in this article.

    Future Research Directions for 2 Ethyl 2 Hexenal

    Elucidation of Undiscovered Biological Mechanisms

    While 2-ethyl-2-hexenal is known to possess antimicrobial, antifungal, and acaricidal properties, the precise molecular mechanisms underlying these activities remain largely unexplored. nih.gov Future research should pivot from simple observation of effect to a deep, mechanistic understanding of its biological interactions. It is known to be a metabolite in plants and humans, but its specific roles in cellular signaling pathways are not yet characterized. ontosight.ainih.gov

    Key research questions include:

    Target Identification: What specific cellular components (e.g., proteins, enzymes, lipids) does this compound interact with to exert its antimicrobial effects? Investigating its impact on microbial cell membranes, essential metabolic enzymes, or genetic material could provide clarity.

    Signaling Pathway Modulation: As an aldehyde, it has the potential to interact with various biological molecules and pathways. ontosight.ai Research could explore its ability to modulate key signaling cascades, such as those involved in stress responses or quorum sensing in microorganisms.

    Mechanism of Action in Fungi: Studies on related unsaturated aldehydes like trans-2-hexenal (B146799) have shown that they can inhibit pathogen growth by damaging mitochondria and inducing the accumulation of reactive oxygen species (ROS). researchgate.net A focused investigation could determine if this compound shares a similar mode of action against fungal species.

    Metabolic Role: Its identification as a human and plant metabolite warrants further investigation into its formation, function, and degradation within these biological systems. nih.gov

    Development of Novel Catalytic Systems for Sustainable Production

    The industrial synthesis of this compound traditionally relies on the aldol (B89426) condensation of n-butyraldehyde, which is derived from petroleum feedstocks. nih.govgoogle.com A significant and promising area of future research is the development of sustainable production routes using renewable resources and more efficient, environmentally benign catalysts.

    Recent advancements have demonstrated the potential of hybrid biocatalytic and chemocatalytic cascades. rsc.org For instance, a one-pot system using alcohol oxidase from the yeast K. pastoris combined with a lysine (B10760008) organocatalyst can produce this compound directly from n-butanol, a potential biofuel. rsc.org Similarly, engineered E. coli has been used to produce the compound in vivo from glucose through an integrated biosynthetic pathway and biocompatible aldol dimerization. cam.ac.uk

    Future research should focus on:

    Expanding Biocatalyst Scope: Identifying and engineering new enzymes or whole-cell catalysts with higher efficiency, stability, and tolerance to substrate and product concentrations.

    Integrated Processes: Designing integrated systems that combine biomass conversion to butanol with the subsequent catalytic steps to this compound, potentially within a single biorefinery concept. scribd.com

    Advanced Heterogeneous Catalysts: Developing solid catalysts, such as the described solid solution of magnesium oxide and aluminum oxide, that are robust, easily separable, and recyclable for continuous liquid-phase condensation processes. google.comgoogle.com

    Reaction Condition Optimization: Optimizing reaction parameters for novel catalytic systems to maximize yield and selectivity while minimizing energy consumption and by-product formation. researchgate.net

    Interactive Table: Comparison of Catalytic Systems for this compound Production

    Catalyst SystemFeedstockKey AdvantagesResearch Focus
    Traditional Alkaline Catalysis n-ButyraldehydeEstablished industrial process.Improving efficiency and reducing waste.
    Solid Base Catalysts (e.g., MgO-Al₂O₃) n-ButyraldehydeEnables continuous fixed-bed, liquid-phase processes; catalyst is recyclable. google.comgoogle.comEnhancing catalyst surface area and long-term stability. google.com
    Biocatalytic-Organocatalytic Cascade n-ButanolUses renewable feedstock; operates in a one-pot system under mild conditions (30°C). rsc.orgImproving titers and yields at higher substrate loadings. rsc.org
    Engineered Whole-Cell Systems (e.g., E. coli) GlucoseProduction from basic sugars; integrates catalysis within the cell. cam.ac.ukOptimizing metabolic pathways to increase product flux.
    Bifunctional Catalysts n-ButanalCan integrate self-condensation and subsequent hydrogenation steps. researchgate.netDeveloping catalysts for direct, one-pot synthesis of downstream products like 2-ethylhexanol. researchgate.net

    Advanced Sensor Technologies for Environmental Monitoring

    Given its high production volume, there is a potential for the environmental release of this compound; however, data on its environmental occurrence are currently lacking. nih.gov This knowledge gap is largely due to the absence of dedicated sensor technologies for its detection. Future research should focus on creating advanced, sensitive, and selective sensors for real-time environmental and industrial monitoring.

    Drawing from broader progress in VOC detection, several promising avenues exist:

    Chemiresistive Sensors: Development of sensors based on metal oxide nanomaterials (e.g., SnO₂, TiO₂, ZnO). mdpi.com Research could focus on doping these materials or creating hybrid composites to enhance their selectivity and sensitivity specifically for this compound. mdpi.com

    Photoionization Detectors (PIDs): While PIDs can detect a wide range of VOCs, future work could involve developing systems with enhanced selectivity for specific aldehydes through the use of specialized 10.0 eV or 11.7 eV lamps and pattern recognition algorithms. ionscience.com

    Wearable and Paper-Based Sensors: For monitoring occupational exposure, research into low-cost, disposable sensors is critical. Technologies using laser-induced graphene, functionalized polymers, or colorimetric reagents integrated into wearable formats like masks or badges could provide immediate hazard alerts. acs.org

    Molecularly Imprinted Polymers (MIPs): Creating polymers with tailor-made recognition sites that specifically bind to the this compound molecule. These MIPs could serve as the recognition element in various sensor platforms (e.g., electrochemical, optical) to achieve high selectivity.

    Comprehensive Risk Assessment Incorporating Mechanistic Toxicology

    Current toxicological data on this compound are insufficient for a comprehensive risk assessment. nih.gov Safety data sheets classify it as a skin irritant and sensitizer, an eye irritant, and harmful to aquatic life, but significant data gaps remain regarding chronic effects, carcinogenicity, and developmental toxicity. nih.govechemi.com A future research priority must be a thorough risk assessment grounded in mechanistic toxicology—understanding how it exerts its toxic effects.

    A structured research program should include:

    Toxicokinetics (ADME): Studies to determine the absorption, distribution, metabolism, and excretion of this compound following oral, dermal, and inhalation exposure. The National Toxicology Program review noted a complete lack of data in this area. nih.gov

    Mechanisms of Irritation: Investigating the molecular interactions that lead to skin and eye irritation, moving beyond simple observation to identify the cellular pathways involved.

    Genotoxicity and Carcinogenicity: While one study found it was not mutagenic in bacteria, a more extensive battery of genotoxicity tests is needed. nih.gov Long-term animal studies are required to assess its carcinogenic potential, a key reason for its nomination for testing by the National Institute of Environmental Health Sciences. nih.gov

    Human-Relevant Mechanisms: For related compounds like 2-ethylhexanol, liver effects observed in rodents (peroxisomal proliferation) are considered not relevant to humans. santos.com Mechanistic studies are crucial to determine if this compound induces toxicity through similar species-specific pathways, which is vital for accurate human risk assessment.

    Integration of Omics Technologies in Biological Impact Studies

    To address the knowledge gaps in biological mechanisms (Section 12.1) and mechanistic toxicology (Section 12.4), the integration of "omics" technologies is a powerful future direction. These technologies (genomics, transcriptomics, proteomics, and metabolomics) allow for a holistic, system-wide view of the biological impacts of a chemical compound.

    Future research should leverage these tools to:

    Identify Molecular Fingerprints: Use transcriptomics (e.g., RNA-Seq) and proteomics to analyze changes in gene and protein expression in cells or organisms exposed to this compound. This can reveal the specific cellular pathways that are perturbed, providing unbiased clues to its mechanism of action.

    Map Metabolic Fates: Employ metabolomics to trace the biotransformation of this compound in vivo. This would identify its metabolites, which may be more or less toxic than the parent compound, and clarify its role in metabolic networks. nih.gov

    Construct Adverse Outcome Pathways (AOPs): Use omics data as the molecular initiating event in an AOP framework. For example, if proteomics identifies that this compound binds to a specific mitochondrial protein, this can be linked through a cascade of key events to an adverse outcome like cell death or organ toxicity, providing a clear, mechanism-based model for risk assessment.

    Comparative Omics: Compare the transcriptomic or proteomic profiles induced by this compound with those of well-characterized aldehydes. This can help to rapidly classify its potential toxicity and predict its biological effects based on molecular-level similarities.

    Q & A

    Basic Research Questions

    Q. What are the key spectroscopic characteristics of 2-Ethyl-2-hexenal, and how can they be used for identification in experimental settings?

    • Methodological Answer :

    • Infrared (IR) Spectroscopy : The compound exhibits distinct absorption bands at ~1,730 cm⁻¹ (C=O stretch) and ~1,650 cm⁻¹ (C=C stretch), with additional peaks for alkyl C-H stretches (~2,800–3,000 cm⁻¹). IR analysis requires a 10% solution in CCl₄ or CS₂ to resolve bands in specific regions (1330–600 cm⁻¹ and 4000–1330 cm⁻¹) .
    • Gas Chromatography (GC) : Retention indices and fragmentation patterns in GC-MS can differentiate this compound from isomers (e.g., (Z)-2-hexenal). Use polar columns (e.g., DB-WAX) with optimized temperature gradients .
    • Validation : Cross-reference spectral data with NIST databases to confirm purity and identity .

    Q. What synthetic routes are available for this compound, and what are their experimental considerations?

    • Methodological Answer :

    • Primary Route : Aldol condensation of n-butyraldehyde with ethyl vinyl ether under acidic conditions (e.g., H₂SO₄ catalysis). Key parameters include temperature control (80–100°C) and inert atmosphere to prevent oxidation .
    • Alternative Method : Catalytic dehydrogenation of 2-Ethylhexanol using copper-based catalysts. Requires precise pressure regulation (1–3 atm) and monitoring of byproducts (e.g., hexenoic acid derivatives) .
    • Yield Optimization : Use rotating packed bed reactors (RPBs) to enhance mass transfer efficiency, reducing reaction time by ~30% compared to batch reactors .

    Advanced Research Questions

    Q. How do stereochemical variations (e.g., cis/trans isomerism) impact the reactivity of this compound in organometallic reactions?

    • Methodological Answer :

    • Isomer-Specific Reactivity : The α,β-unsaturated aldehyde group in this compound undergoes stereoselective nucleophilic additions. For example, Grignard reagents preferentially attack the trans isomer due to reduced steric hindrance. Characterize intermediates via ¹H NMR (δ 9.5–10.0 ppm for aldehyde protons) and monitor reaction progress using chiral GC columns .
    • Computational Modeling : Employ DFT calculations (e.g., B3LYP/6-31G*) to predict transition-state energies and optimize reaction pathways for specific stereoisomers .

    Q. How can researchers resolve contradictions in reported thermodynamic data (e.g., vapor pressure, enthalpy of formation) for this compound?

    • Methodological Answer :

    • Data Reconciliation : Compare experimental results across multiple techniques (e.g., static vs. dynamic vapor pressure measurements). For example, PTR-MS spectra (Figure 12 in ) show discrepancies in vapor-phase concentrations due to adsorption on reactor walls. Use inert surface coatings (e.g., silanized glass) to minimize artifacts.
    • Meta-Analysis : Apply statistical tools (e.g., weighted least squares) to aggregate data from NIST, Reaxys, and peer-reviewed studies, prioritizing studies with explicit error margins and calibration standards .

    Q. What experimental strategies mitigate decomposition of this compound during long-term storage or under analytical conditions?

    • Methodological Answer :

    • Stabilization : Store in amber vials under nitrogen at –20°C, with added antioxidants (e.g., BHT at 0.01% w/v). Monitor degradation via HPLC-UV (λ = 220 nm) for peroxide formation .
    • In Situ Analysis : Use real-time FTIR or Raman spectroscopy to track aldehyde oxidation without sample extraction. Optimize laser power to avoid photodegradation .

    Ethical and Methodological Considerations

    • Data Integrity : Disclose calibration standards and instrument parameters (e.g., grating resolution in IR) to ensure reproducibility .
    • Conflict Resolution : Address contradictory data by transparently reporting experimental conditions (e.g., solvent purity in GC analysis) .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.